molecular formula C7H13NO4 B556350 Acetyl-L-threonine Methyl ester CAS No. 2458-78-8

Acetyl-L-threonine Methyl ester

Cat. No.: B556350
CAS No.: 2458-78-8
M. Wt: 175.18 g/mol
InChI Key: ZUINDAYECPXXNP-XINAWCOVSA-N
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Description

Acetyl-L-threonine Methyl ester, also known as this compound, is a useful research compound. Its molecular formula is C7H13NO4 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S,3R)-2-acetamido-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-4(9)6(7(11)12-3)8-5(2)10/h4,6,9H,1-3H3,(H,8,10)/t4-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUINDAYECPXXNP-XINAWCOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Significance of Acetyl-L-threonine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Acetyl-L-threonine Methyl Ester

Prepared by a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary synthesis pathways for this compound. This document emphasizes the underlying chemical principles, the rationale behind experimental choices, and detailed, field-proven protocols.

This compound is a derivative of the essential amino acid L-threonine, featuring both an N-acetyl group and a methyl ester. This modification of the native amino acid structure enhances its lipophilic character and alters its solubility and stability, making it a valuable building block in synthetic chemistry.[] Its applications are prominent in pharmaceutical development, where it serves as a key intermediate in the synthesis of more complex bioactive molecules and peptides.[2] Furthermore, its esterase-reactive methyl group makes it a useful tool in the study of enzyme kinetics and interactions.[] The controlled and efficient synthesis of this compound is therefore of significant interest to the scientific community.

This guide will explore the two most common and logical synthetic routes to obtain this compound:

  • Pathway 1: N-acetylation of L-threonine followed by esterification.

  • Pathway 2: Esterification of L-threonine to form the methyl ester hydrochloride, followed by N-acetylation.

Each pathway will be discussed in detail, providing both the practical "how" and the critical "why" for each methodological step.

Pathway 1: Synthesis via N-acetylation of L-threonine followed by Esterification

This pathway prioritizes the protection of the amino group before the esterification of the carboxylic acid. This approach can be advantageous when trying to avoid potential side reactions at the amino group during the esterification process.

Workflow for Pathway 1

Pathway 1 A L-threonine B N-acetyl-L-threonine A->B C N-acetyl-L-threonine D Acetyl-L-threonine Methyl Ester C->D Methanol, Acid Catalyst

Caption: Workflow for the synthesis of this compound via N-acetylation followed by esterification.

Step 1: N-acetylation of L-threonine

The initial step involves the protection of the amino group of L-threonine through acetylation. Acetic anhydride is a common and effective reagent for this transformation.

Experimental Protocol:

  • Dissolve L-threonine in a suitable solvent, such as glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with stirring.

  • Allow the reaction to proceed to completion, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, the product, N-acetyl-L-threonine, can be isolated by precipitation and filtration.

Scientific Rationale:

  • Choice of Reagent: Acetic anhydride is a highly reactive acetylating agent. The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride, leading to the formation of an amide bond and acetic acid as a byproduct.

  • Reaction Conditions: The reaction is typically performed at a reduced temperature (ice bath) to control the exothermicity of the reaction and minimize potential side reactions, such as O-acetylation of the hydroxyl group on the threonine side chain.

Step 2: Esterification of N-acetyl-L-threonine

With the amino group protected, the carboxylic acid of N-acetyl-L-threonine can be esterified. A common method is Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of an acid catalyst.

Experimental Protocol:

  • Suspend N-acetyl-L-threonine in methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or by using trimethylchlorosilane (TMSCl).[3]

  • Reflux the mixture until the reaction is complete, as monitored by TLC.

  • After cooling, the reaction mixture is worked up by neutralizing the acid catalyst and extracting the product into an organic solvent.

  • The solvent is then removed under reduced pressure to yield the crude this compound, which can be further purified by chromatography.

Scientific Rationale:

  • Choice of Catalyst: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. While traditional mineral acids like H2SO4 can be used, reagents like TMSCl in methanol are also effective.[3] TMSCl reacts with methanol to generate anhydrous HCl in situ, which then acts as the catalyst. This method is often preferred for its mild conditions.[3]

  • Use of Reflux: Heating the reaction mixture to reflux increases the reaction rate, allowing the equilibrium of the esterification reaction to be reached more quickly.

Quantitative Data Summary for Pathway 1
ParameterStep 1: N-acetylationStep 2: Esterification
Starting Material L-threonineN-acetyl-L-threonine
Key Reagents Acetic AnhydrideMethanol, TMSCl or H2SO4
Solvent Glacial Acetic AcidMethanol
Temperature 0°C to Room Temp.Reflux
Typical Reaction Time 2-4 hours12-24 hours[3]
Typical Yield >90%Good to Excellent[3]

Pathway 2: Synthesis via Esterification of L-threonine followed by N-acetylation

This alternative pathway begins with the esterification of the carboxylic acid, followed by the acetylation of the amino group. This route is also widely used and can be highly efficient.

Workflow for Pathway 2

Pathway 2 A L-threonine B L-threonine methyl ester hydrochloride A->B C L-threonine methyl ester hydrochloride D Acetyl-L-threonine Methyl Ester C->D Acetic Anhydride, Base

Caption: Workflow for the synthesis of this compound via esterification followed by N-acetylation.

Step 1: Esterification of L-threonine to its Methyl Ester Hydrochloride

The synthesis of amino acid methyl esters is commonly achieved using thionyl chloride in methanol.[4][5] This method is highly effective and typically results in the formation of the hydrochloride salt of the amino acid ester.

Experimental Protocol:

  • Cool dry methanol to -10°C in a flask equipped with a stirring mechanism.

  • Slowly add thionyl chloride dropwise to the cold methanol.

  • Add L-threonine to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 16 hours).[4]

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude L-threonine methyl ester hydrochloride in nearly quantitative yield.[4]

Scientific Rationale:

  • Choice of Reagent: Thionyl chloride reacts with methanol to form methyl chlorosulfite, which in turn generates anhydrous HCl and other reactive species. The HCl protonates the carboxylic acid, activating it for esterification. This method is particularly efficient for amino acids, as the amino group is protonated to form the hydrochloride salt, preventing it from interfering with the esterification reaction. The zwitterionic nature of the amino acid in neutral solution makes direct esterification difficult, a challenge that this method overcomes.[6]

  • Reaction Conditions: The initial low temperature is crucial for controlling the highly exothermic reaction between thionyl chloride and methanol. Allowing the reaction to proceed at room temperature for an extended period ensures it goes to completion.

Step 2: N-acetylation of L-threonine Methyl Ester Hydrochloride

The final step is the acetylation of the amino group of the L-threonine methyl ester. Since the starting material is a hydrochloride salt, a base is required to neutralize the salt and free the amino group for reaction with the acetylating agent.

Experimental Protocol:

  • Suspend L-threonine methyl ester hydrochloride in a suitable solvent, such as dichloromethane or pyridine.

  • Add a base, such as triethylamine or pyridine, to neutralize the hydrochloride.[7][8]

  • Add acetic anhydride to the mixture.

  • Stir the reaction at room temperature overnight.[7]

  • Work up the reaction by washing with aqueous solutions to remove the base and any salts.

  • Dry the organic layer and remove the solvent under reduced pressure to yield the final product, this compound.

Scientific Rationale:

  • Use of Base: The base is essential to deprotonate the ammonium group of the hydrochloride salt, liberating the free amine. The free amine is the nucleophile that attacks the acetic anhydride. Pyridine can serve as both the base and the solvent.[7]

  • Choice of Acetylating Agent: As in Pathway 1, acetic anhydride is an effective and readily available acetylating agent.

Quantitative Data Summary for Pathway 2
ParameterStep 1: EsterificationStep 2: N-acetylation
Starting Material L-threonineL-threonine methyl ester HCl
Key Reagents Thionyl Chloride, MethanolAcetic Anhydride, Base (e.g., Pyridine)
Solvent MethanolPyridine or Dichloromethane
Temperature -10°C to Room Temp.Room Temperature
Typical Reaction Time 16 hours[4]Overnight[7]
Typical Yield Essentially quantitative[4]High

Conclusion

Both pathways presented in this guide offer viable and efficient routes to synthesize this compound. The choice between them may depend on the specific context of the research, available reagents, and the scale of the synthesis. Pathway 2, utilizing the thionyl chloride method for esterification, is often favored for its high efficiency and the straightforward isolation of the intermediate ester hydrochloride. A thorough understanding of the chemical principles behind each step, as detailed in this guide, is paramount for successful synthesis, troubleshooting, and adaptation of these protocols to specific laboratory needs.

References

  • Zhu, Y., & van der Donk, W. A. (2001). Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis. Organic Letters, 3(8), 1189–1192.
  • Carter, H. E., & West, H. D. (1940). The Synthesis of DL-Threonine. I. From α-Bromo-β-methoxy-n-butyric Acid and Derivatives. Journal of the American Chemical Society, 62(9), 2245–2247.
  • Hoekstra, M. S. (1996). U.S. Patent No. 5,559,268. Washington, DC: U.S.
  • Srinivasan, A., Stephenson, R. W., & Olsen, R. K. (1977). Conversion of threonine derivatives to dehydroamino acids by elimination of. beta. -chloro and O-tosyl derivatives. The Journal of Organic Chemistry, 42(13), 2253–2256.
  • Adkins, H., & Reeve, E. W. (1938). A Synthesis of dl-Threonine. Journal of the American Chemical Society, 60(6), 1328–1331.
  • Lama, M. S., et al. (2006). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 11(5), 374-381.
  • Næsborg, L., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 555-573.
  • Reddy, P. G., & Kumar, S. (2006).
  • ResearchGate. (n.d.). Chemical Synthesis of AJ-024. Retrieved from [Link]

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN103450040A - Synthesis method of D-threonine.
  • Organic Syntheses. (n.d.). Procedure 6. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, October 3). Selective Esterification of Amino Acid. Retrieved from [Link]

  • Doskey, E. C. (2017). Synthesis of β-Methyl-L-Cysteine as a Model for a β-Methyl-D-Cysteine Building Block for Incorporation into Microbisporicins. LSU Scholarly Repository.
  • PrepChem.com. (n.d.). Synthesis of threonine methyl ester HCl. Retrieved from [Link]

  • ResearchGate. (2016, January 29). How to do esterification of amino acid? Retrieved from [Link]

  • Antonino, M. D., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry, 34(12), 2735-2742.
  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

Sources

biochemical role of N-acetyl-L-threonine methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biochemical Role and Applications of N-acetyl-L-threonine methyl ester

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acetyl-L-threonine methyl ester is a chemically modified derivative of the essential amino acid L-threonine. Unlike its parent molecule, its primary significance is not in direct endogenous metabolic pathways but as a versatile synthetic and investigational tool in biochemical and pharmaceutical research. The strategic addition of an N-acetyl group and a methyl esterification of the carboxyl group enhances its stability, increases lipophilicity, and provides protective functionalities crucial for controlled chemical reactions.[][] This guide elucidates the compound's role as a key building block in pharmaceutical synthesis, a probe for metabolic and enzymatic studies, and a component in advanced peptide chemistry. We will explore its synthesis, detail its core applications with validated experimental protocols, and provide a comparative analysis against its precursor, L-threonine, to offer a comprehensive resource for professionals in the field.

Introduction: From Essential Amino Acid to Synthetic Workhorse

L-threonine is a fundamental, essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet.[3] Its biochemical roles are profound, serving as a critical component of proteins, particularly mucins in epithelial tissues, and as a metabolic precursor for the synthesis of glycine and acetyl-CoA.[4][5] Threonine metabolism is deeply intertwined with cellular energy, one-carbon metabolism, and even the epigenetic regulation of stem cell pluripotency through its connection to S-adenosyl-methionine (SAM) synthesis and histone methylation.[6][7]

However, the very reactivity that makes L-threonine metabolically valuable—its free amino and carboxyl groups—presents challenges in synthetic chemistry. To harness its chiral backbone for specific applications, chemists employ protective groups. N-acetyl-L-threonine methyl ester is the result of such strategic modification.

  • N-acetylation: Protects the primary amine, preventing unwanted side reactions and increasing the molecule's lipophilicity.[]

  • Methyl Esterification: Protects the carboxylic acid, allowing for selective reactions at other sites and facilitating easier incorporation into peptide chains under mild conditions.[][8]

This dual protection transforms L-threonine into a stable, versatile, and highly soluble intermediate in organic solvents, making it an indispensable tool for drug development, metabolic research, and peptide synthesis.[][][9]

Physicochemical Properties and Synthesis

The utility of N-acetyl-L-threonine methyl ester begins with its distinct chemical characteristics and its straightforward synthesis from commercially available starting materials.

Compound Properties
PropertyValueSource
IUPAC Name methyl (2S,3R)-2-acetamido-3-hydroxybutanoate[][]
Synonyms Ac-L-Thr-OMe, (2S,3R)-Methyl 2-acetamido-3-hydroxybutanoate[][]
CAS Number 2458-78-8[10]
Molecular Formula C7H13NO4[10]
Molecular Weight 175.18 g/mol [10]
Appearance White solid[][]
Solubility Soluble in water and polar organic solvents[11]
Storage 2-8 °C or -20°C for long-term stability[][10]
Synthesis Pathway

The synthesis of N-acetyl-L-threonine methyl ester is a robust two-step process starting from L-threonine. The causality is clear: the first step protects the carboxyl group, and the second protects the amino group.

G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Acetylation L-Threonine L-Threonine L-Threonine_Methyl_Ester_HCl L-Threonine Methyl Ester Hydrochloride L-Threonine->L-Threonine_Methyl_Ester_HCl  Methanol (MeOH)  Thionyl Chloride (SOCl₂) or TMSCl  Room Temperature NATME N-acetyl-L-threonine methyl ester L-Threonine_Methyl_Ester_HCl->NATME  Acetic Anhydride  Pyridine or Sodium Acetate  Reflux

Caption: Synthesis workflow for N-acetyl-L-threonine methyl ester.

Experimental Protocol: Synthesis from L-Threonine

This protocol synthesizes the target compound via its hydrochloride intermediate. This self-validating system uses TLC at each stage to ensure reaction completion before proceeding.

Part A: Synthesis of L-Threonine Methyl Ester Hydrochloride [8][12]

  • Setup: In a round-bottom flask under a nitrogen atmosphere, suspend L-threonine (1.0 equiv.) in anhydrous methanol (approx. 5-10 mL per gram of amino acid).

  • Esterification: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (1.2 equiv.) or trimethylchlorosilane (TMSCl) dropwise while stirring. Causality: The acid catalyst protonates the carboxyl group, making it more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Workup: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to yield the crude L-Threonine Methyl Ester Hydrochloride as a solid. This product is often used directly in the next step without further purification.

Part B: Synthesis of N-acetyl-L-threonine methyl ester [13]

  • Setup: To a flask containing L-Threonine Methyl Ester Hydrochloride (1.0 equiv.), add acetic anhydride (approx. 10 mL per gram of starting material) and anhydrous sodium acetate (3.0 equiv.) or pyridine (as a solvent and base).

  • Acetylation: Heat the mixture to reflux for 2-3 hours. Causality: The base neutralizes the hydrochloride and scavenges the acetic acid byproduct, driving the acetylation of the primary amine by acetic anhydride.

  • Monitoring: Track the reaction's progress via TLC until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and remove volatiles under reduced pressure.

  • Purification: Take up the residue in ethyl acetate or diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product. Purify further by column chromatography or recrystallization as needed.

Core Applications in Research & Development

The primary is that of a versatile tool. Its structure is engineered for specific, controlled interactions in complex biological and chemical systems.

A Chiral Building Block in Pharmaceutical Synthesis

The defined stereochemistry of N-acetyl-L-threonine methyl ester makes it a valuable chiral precursor for the synthesis of complex pharmaceuticals where three-dimensional structure is critical for biological activity.[14]

  • Expertise & Experience: The protected amino and carboxyl groups allow chemists to selectively modify the hydroxyl group or use the entire molecule as a scaffold. This prevents unwanted polymerization and side reactions. Its enhanced solubility in organic solvents facilitates its use in a wider range of reaction conditions compared to native L-threonine.[][]

  • Trustworthiness: By incorporating this stable, predictable building block, synthetic routes become more reliable, leading to higher yields and purity of the final active pharmaceutical ingredient (API). It is frequently used in the development of peptide-based drugs and antibiotics.[14]

G NATME N-acetyl-L-threonine methyl ester Step1 Step 1: Modification of Hydroxyl Group (e.g., Oxidation, Etherification) NATME->Step1 Step2 Step 2: Deprotection (Hydrolysis of Ester) Step1->Step2 Step3 Step 3: Amide Coupling Step2->Step3 Step4 Step 4: Deprotection (Removal of Acetyl Group) Step3->Step4 API Complex Chiral API Step4->API

Caption: General workflow for using the compound in API synthesis.

An Investigational Probe for Metabolic Pathways & Enzyme Kinetics

While not a major endogenous metabolite, N-acetyl-L-threonine methyl ester is an excellent tool for studying threonine-related metabolic pathways and enzymes in vitro.

  • Expertise & Experience: The ester linkage makes it a substrate for esterases, and the acetylated amine can be targeted by deacetylases. Researchers can introduce it to cell cultures or enzymatic assays to measure the activity of these enzymes by monitoring the release of N-acetyl-L-threonine or L-threonine.[] Its enhanced lipophilicity allows for better cell membrane permeability compared to L-threonine, facilitating its use in cellular uptake and metabolism studies.[][]

  • Authoritative Grounding: This approach is crucial for enzyme kinetics, allowing for the determination of parameters like Km and Vmax for specific esterases or amidases.[]

G cluster_cell Cell Interior Esterase Esterase NAT N-acetyl-L-threonine Esterase->NAT Product Deacetylase Deacetylase Threonine L-Threonine Deacetylase->Threonine NAT->Deacetylase Deacetylation Metabolism Threonine Metabolic Pathways Threonine->Metabolism NATME_inside N-acetyl-L-threonine methyl ester NATME_inside->Esterase Hydrolysis NATME_outside N-acetyl-L-threonine methyl ester (extracellular) NATME_outside->NATME_inside Cellular Uptake

Caption: Potential metabolic fate of the compound in a cellular assay.

A Functional Component in Peptide Science and Bioconjugation

In proteomics and peptide chemistry, N-acetyl-L-threonine methyl ester serves as a protected amino acid for Solid-Phase Peptide Synthesis (SPPS).[14]

  • Expertise & Experience: SPPS requires the sequential addition of amino acids to a growing peptide chain. Using a protected derivative like this prevents the threonine unit from reacting incorrectly. The N-acetyl group can also be retained in the final peptide to mimic natural protein modifications (N-terminal acetylation) or to enhance peptide stability and bioavailability.

  • Bioconjugation: Beyond peptides, its structure is leveraged as a linker molecule.[] The hydroxyl group can be activated to attach to a surface or another biomolecule, while the other end of the molecule can be deprotected and used for further conjugation, creating complex, functional bioconjugates for diagnostics or therapeutic delivery.[]

Comparative Analysis: A Tool vs. a Metabolite

Choosing between L-threonine and its acetylated, esterified derivative depends entirely on the experimental objective.

FeatureL-ThreonineN-acetyl-L-threonine methyl ester
Primary Role Endogenous metabolite, protein building blockSynthetic intermediate, research tool
Solubility High in aqueous solutions, low in organic solvents[3]Enhanced in organic solvents[]
Chemical Reactivity High (free amine and carboxyl groups)Low (protected functional groups)
Primary Use Case Nutritional studies, investigating native metabolic pathways[4][6]Organic synthesis, enzyme kinetics, peptide synthesis[][9][14]
Cellular Uptake Via specific amino acid transportersPotentially via passive diffusion due to higher lipophilicity[]

A researcher studying the natural signaling cascade initiated by L-threonine would use L-threonine.[7] Conversely, a medicinal chemist aiming to synthesize a threonine-containing peptide drug would use N-acetyl-L-threonine methyl ester (or other appropriately protected derivatives) to ensure the synthesis is specific and high-yielding.[14]

Future Directions and Emerging Applications

While firmly established in synthesis and basic research, the applications for N-acetyl-L-threonine methyl ester and similar derivatives are expanding.

  • Nutraceuticals and Cosmetics: It is being explored in dietary supplements for muscle recovery and in cosmetic formulations for its moisturizing properties, though the mechanistic evidence is less developed than for its role in synthesis.[9][15]

  • Drug Delivery: As a lipophilic amino acid derivative, its scaffold could be used to improve the delivery of hydrophilic drugs across cellular membranes.

  • Metabolic Engineering: It can serve as a feedstock or probe in engineered metabolic pathways for the production of novel biochemicals.[15]

Conclusion

N-acetyl-L-threonine methyl ester represents a powerful example of how fundamental biochemical molecules can be rationally modified to create sophisticated tools for scientific advancement. Its biochemical significance lies not in a direct physiological role, but in its enabling function across a spectrum of disciplines. By providing chemical stability, enhanced solubility, and selective reactivity, it serves as a crucial chiral building block for drug discovery, a reliable component for peptide synthesis, and a precise probe for dissecting enzymatic and metabolic processes. For the modern researcher and drug development professional, understanding the strategic application of such derivatives is key to innovating in the complex landscape of medicinal chemistry and molecular biology.

References

  • Chem-Impex. (n.d.). Acetyl-L-threonine methyl ester.
  • BOC Sciences. (n.d.). CAS 2458-78-8 this compound.
  • Google Patents. (1996). US5559268A - Process for the efficient preparation of N-substituted dehydroamino acid esters.
  • ResearchGate. (n.d.). Synthesis of N-protected N-methyl serine and threonine. Request PDF. Retrieved from [Link]

  • CymitQuimica. (n.d.). CAS 17093-74-2: N-Acetyl-L-threonine.
  • Creative Peptides. (n.d.). Threonine (Thr) Amino Acid Guide.
  • BenchChem. (n.d.). Application Notes and Protocols: DL-Threonine Methyl Ester Hydrochloride in Medicinal Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols: DL-Threonine Methyl Ester Hydrochloride in the Synthesis of Threonine Derivatives.
  • United States Biological. (n.d.). This compound - Data Sheet.
  • BOC Sciences. (n.d.). This compound - (CAS 2458-78-8).
  • National Center for Biotechnology Information. (n.d.). N-acetyl-L-threonine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). L-Threonine. PubChem Compound Database. Retrieved from [Link]

  • Wang, J., et al. (2012).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of O-Methyl-L-threonine in Biochemical Research and Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • Google Patents. (2013). CN103450040A - Synthesis method of D-threonine.
  • National Center for Biotechnology Information. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. PMC. Retrieved from [Link]

  • Chem-Impex. (n.d.). Acetil-L-treonina.
  • American Chemical Society Publications. (2020).
  • ResearchGate. (n.d.). Major metabolic pathways associated with l-threonine production in....
  • National Center for Biotechnology Information. (2012). l-Threonine Regulates G1/S Phase Transition of Mouse Embryonic Stem Cells via PI3K/Akt, MAPKs, and mTORC Pathways. PMC. Retrieved from [Link]

  • Creative Proteomics. (n.d.). Overview of Threonine Metabolism.

Sources

A Technical Guide to the Structural Elucidation of C7H13NO4: A Multi-Platform Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Challenge of Isomeric Ambiguity

In the realm of drug discovery and metabolomics, a molecular formula is merely the opening chapter of a molecule's story. The formula C7H13NO4, for instance, represents a multitude of constitutional isomers, each with a unique atomic arrangement and, consequently, distinct chemical, physical, and biological properties. Distinguishing between these isomers—such as 2-aminoheptanedioic acid, 4-aminoheptanedioic acid, or diethyl 2-aminopropanedioate—is a critical analytical challenge.[1][2][3] This guide provides a comprehensive, field-proven workflow for the unambiguous structural characterization of a C7H13NO4 isomer, using 2-aminoheptanedioic acid as a central case study. Our approach is grounded in a synergistic application of modern spectroscopic techniques, emphasizing not just the "how" but the "why" of our methodological choices to ensure a self-validating and robust characterization.

Strategic Analytical Workflow: From Elemental Composition to 3D Structure

The cornerstone of a trustworthy characterization is a logical, multi-step process where each analysis builds upon the last. An unknown sample, confirmed to have the molecular formula C7H13NO4, requires a systematic approach to elucidate its precise structure. The workflow outlined below is designed to maximize information while minimizing ambiguity.

Characterization_Workflow cluster_0 Initial Assessment cluster_1 Functional Group Identification cluster_2 Structural Backbone & Connectivity cluster_3 Final Confirmation MS Mass Spectrometry (MS) Determine Molecular Weight & Formula FTIR FTIR Spectroscopy Identify Key Functional Groups MS->FTIR Elemental composition known NMR NMR Spectroscopy (1H, 13C, 2D) Map C-H Framework & Connectivity FTIR->NMR Functional groups identified Confirmation Data Integration & Structural Verification NMR->Confirmation Full connectivity established

Figure 1: A strategic workflow for the characterization of a C7H13NO4 isomer.

High-Resolution Mass Spectrometry (HRMS): The First Step in Identity

Expertise & Experience: Before delving into the intricacies of molecular structure, we must rigorously confirm the elemental composition. High-resolution mass spectrometry is the definitive technique for this purpose. Its ability to measure mass-to-charge ratios to several decimal places allows for the calculation of a unique elemental formula, distinguishing C7H13NO4 from other possibilities with near-identical nominal masses.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent system, such as a 50:50 mixture of acetonitrile and water with 0.1% formic acid.[4] The acid aids in the protonation of the analyte, which is crucial for positive-ion mode ESI.

  • Instrumentation: Utilize an ESI-TOF mass spectrometer. This hybrid instrument is ideal as ESI is a soft ionization technique that minimizes fragmentation of the parent molecule, while the TOF analyzer provides high mass accuracy.[5][6]

  • Data Acquisition:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). For a molecule with a basic nitrogen (amine) and acidic carboxylic acid groups, both positive and negative modes can be effective. However, the amine group ensures robust protonation for detection as [M+H]+.

    • Mass Range: Scan from m/z 100 to 500 to ensure capture of the parent ion and any potential adducts.

    • Calibration: Calibrate the instrument immediately prior to analysis using a known standard to ensure high mass accuracy.

  • Data Analysis: Look for the protonated molecular ion [M+H]+. For C7H13NO4, the expected exact mass is 175.0845 g/mol .[1][2] The [M+H]+ ion should therefore appear at m/z 176.0918. The instrument's software can then be used to confirm the elemental composition based on this highly accurate mass measurement.

Data Presentation: Expected HRMS Data
Ion SpeciesCalculated m/zObserved m/zMass Error (ppm)Inferred Formula
[M+H]+176.09174176.0915-1.36C7H14NO4
[M+Na]+198.07368198.0733-1.92C7H13NNaO4

Trustworthiness: The observation of the [M+H]+ ion with a mass error of less than 5 ppm provides extremely high confidence in the assigned molecular formula. The presence of a sodium adduct ([M+Na]+) further corroborates the molecular weight.

Fourier-Transform Infrared (FTIR) Spectroscopy: Unveiling the Functional Groups

Expertise & Experience: With the elemental formula confirmed, the next logical step is to identify the functional groups present. FTIR spectroscopy is a rapid and powerful tool for this purpose, as it probes the vibrational modes of chemical bonds. For a molecule containing C, H, N, and O, we can expect to see characteristic absorptions for groups like amines, carboxylic acids, and alkyl chains.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: For a solid sample like 2-aminoheptanedioic acid, minimal preparation is needed with an ATR accessory. A small amount of the powdered sample is placed directly onto the ATR crystal (typically diamond).[7][8] This is preferable to KBr pellets for amino acids, as it avoids potential interactions with the matrix and issues with moisture.[9][10]

  • Instrumentation: An FTIR spectrometer equipped with a single-reflection diamond ATR accessory.

  • Data Acquisition:

    • Background Scan: A background spectrum of the clean, empty ATR crystal must be collected first. This is crucial to subtract the absorbance of atmospheric CO2 and water vapor.

    • Sample Scan: Apply pressure to the sample to ensure good contact with the crystal and collect the spectrum.

    • Spectral Range: Typically 4000–400 cm-1.

    • Resolution: 4 cm-1 is sufficient for most functional group identification.

  • Data Analysis: Interpret the spectrum by identifying characteristic absorption bands.

Data Presentation: Interpreted FTIR Spectrum for 2-Aminoheptanedioic Acid
Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3400-2500Broad, StrongO-H stretch (carboxylic acid), N-H stretch (amine salt)The very broad nature of this band is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer and the N-H stretches of a protonated amine (NH3+), indicative of a zwitterionic state in the solid phase.[11]
~2950-2850MediumC-H stretch (aliphatic)Indicates the presence of a saturated hydrocarbon chain.
~1710StrongC=O stretch (carboxylic acid)A strong absorption in this region is a hallmark of the carbonyl group in a carboxylic acid.
~1630-1550StrongN-H bend (primary amine salt)The bending vibration of the NH3+ group.
~1410MediumC-O-H bend (carboxylic acid)In-plane bending of the carboxylic acid O-H group.

Trustworthiness: The combination of a very broad O-H/N-H stretch, a strong C=O stretch, and N-H bending vibrations provides a highly self-consistent picture of a molecule containing both carboxylic acid and primary amine functionalities, likely existing as a zwitterion in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Skeleton

Expertise & Experience: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling patterns, and integrations in ¹H NMR, and the number and types of carbons in ¹³C NMR, we can piece together the C-H framework.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterium oxide (D2O). D2O is the solvent of choice for polar, water-soluble molecules like amino acids. The acidic and amine protons will exchange with deuterium and will not be observed, which simplifies the spectrum, allowing for a clear view of the C-H skeleton.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex spectra.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.

  • Data Analysis:

    • ¹H NMR: Analyze chemical shifts (where the signals appear), integration (the relative number of protons for each signal), and multiplicity (splitting pattern, which indicates adjacent protons).[12][13][14][15]

    • ¹³C NMR: Count the number of signals to determine the number of unique carbon environments. Analyze the chemical shifts to identify the types of carbons (e.g., carbonyl, attached to heteroatoms, aliphatic).[16][17][18][19]

Data Presentation: Predicted NMR Data for 2-Aminoheptanedioic Acid in D₂O

¹H NMR (400 MHz, D₂O)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.80Triplet1HH-2The α-proton is deshielded by both the adjacent amine and carboxylic acid groups. It appears as a triplet due to coupling with the two H-3 protons.
~2.40Triplet2HH-6These protons are adjacent to the terminal carboxylic acid group, causing a downfield shift. They appear as a triplet due to coupling with the two H-5 protons.
~1.95Multiplet2HH-3Adjacent to the chiral center at C-2.
~1.70Multiplet2HH-5Part of the aliphatic chain.
~1.50Multiplet2HH-4The most shielded methylene group, furthest from the electron-withdrawing groups.

¹³C NMR (100 MHz, D₂O)

Chemical Shift (δ, ppm)AssignmentRationale
~180.5C-1, C-7The chemical shifts for the two carboxylic acid carbonyl carbons are expected in this downfield region.[18]
~55.0C-2The α-carbon is attached to the nitrogen, shifting it significantly downfield from other aliphatic carbons.
~35.0C-6The carbon adjacent to the terminal carbonyl group.
~32.0C-3Aliphatic carbon adjacent to the α-carbon.
~28.0C-5Aliphatic carbon.
~25.0C-4The most shielded aliphatic carbon.

Trustworthiness: The NMR data provides a detailed and self-validating structural picture. The ¹³C NMR shows 6 distinct signals (with two carbons, C1 and C7, being chemically similar and potentially overlapping), consistent with the structure of 2-aminoheptanedioic acid. The ¹H NMR spectrum, with its specific chemical shifts, integrations, and coupling patterns, allows for the unambiguous assignment of each proton along the carbon chain, confirming the connectivity.

Figure 2: Correlation of the proposed structure with key spectroscopic data.

Conclusion: A Self-Validating Structural Assignment

By integrating data from HRMS, FTIR, and NMR, we have constructed a coherent and self-validating case for the structure of our C7H13NO4 isomer. HRMS unequivocally established the elemental formula. FTIR identified the key chemical actors: carboxylic acid and amine functional groups. Finally, NMR spectroscopy provided the script, detailing the precise connectivity of the carbon-hydrogen framework. The combined evidence points conclusively to the structure being 2-aminoheptanedioic acid. This multi-platform approach ensures the highest degree of scientific integrity and is the gold standard for the structural elucidation of novel or unknown compounds in a research and development setting.

References

  • ACS Division of Organic Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. [Link]

  • Bai Tai Pike Biotechnology Co., Ltd. Mass Spectrometry Determination of Amino Acid Sequences. [Link]

  • Creative Proteomics. What Is the Principle of Determining Amino Acids by Mass Spectrometry. MtoZ Biolabs. [Link]

  • G-Biosciences. Sample preparation for Mass spectrometric analysis. [Link]

  • Harvard University Department of Chemistry and Chemical Biology. Sample preparation for FT-IR. [Link]

  • National Center for Biotechnology Information. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. PubChem. [Link]

  • National Center for Biotechnology Information. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. PubChem. [Link]

  • National Center for Biotechnology Information. (2R)-2-aminoheptanedioic acid. PubChem. [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

  • PNAS. NMR data collection and analysis protocol for high-throughput protein structure determination. [Link]

  • ResearchGate. Chemical shifts and assignments of main peaks in the 1 H NMR spectra of... [Link]

  • ResearchGate. FT-IR spectra: a) 2-aminoterephthalic acid, b) DABCO, c) Cu(OAc) 2 , d)... [Link]

  • Springer Nature Experiments. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

  • National Center for Biotechnology Information. (2S)-2-aminoheptanedioic acid. PubChem. [Link]

  • National Center for Biotechnology Information. 2-Aminopimelic acid. PubChem. [Link]

  • Chemistry LibreTexts. 1.15: Biomaterials- Protein Structure Determination by FTIR Spectroscopy. [Link]

  • FooDB. Showing Compound 2-Aminoheptanedioic acid (FDB012568). [Link]

  • HMDB. Showing metabocard for 2-Aminoheptanedioic acid (HMDB0034252). [Link]

  • National Center for Biotechnology Information. CID 87126187. PubChem. [Link]

  • ACS Publications. Simultaneous Amino Acid Analysis Based on 19F NMR Using a Modified OPA-Derivatization Method. [Link]

  • University of Florida. The very basics of NMR of proteins. [Link]

  • University of Cambridge. Chemical shifts. [Link]

  • ACS Division of Organic Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. [Link]

Sources

lipophilic properties of acetylated threonine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Lipophilic Properties of Acetylated Threonine Derivatives

Abstract

Lipophilicity, a critical physicochemical parameter, profoundly influences a molecule's pharmacokinetic and pharmacodynamic profile. For amino acid-based therapeutics and intermediates, modulating this property is a key strategy in drug design and development. This guide provides a comprehensive examination of the . We will explore the fundamental principles of lipophilicity, detail the chemical modifications induced by acetylation, and present rigorous, field-proven methodologies for the experimental determination of the octanol-water partition coefficient (logP). By explaining the causality behind experimental choices and grounding all claims in authoritative references, this document serves as a vital resource for researchers, chemists, and drug development professionals aiming to rationally engineer molecules with optimized membrane permeability and bioavailability.

The Central Role of Lipophilicity in Drug Efficacy

In the journey from a promising chemical entity to a viable therapeutic agent, a molecule must navigate a complex biological landscape. Its ability to be absorbed, distributed to the target tissue, metabolized, and ultimately excreted (ADME) is intrinsically linked to its physicochemical properties. Among the most influential of these is lipophilicity—the affinity of a molecule for a lipid-like, non-polar environment.[1]

Lipophilicity is a primary determinant of a drug's ability to traverse cellular membranes, which are predominantly lipid bilayers.[1] A compound that is too hydrophilic (lipophobic) may be highly soluble in aqueous environments like the gastrointestinal tract and blood plasma but will struggle to pass through lipid membranes to reach its intracellular target. Conversely, a compound that is excessively lipophilic may become trapped in lipid-rich tissues, exhibit poor aqueous solubility, and be more susceptible to metabolic breakdown by enzymes such as the cytochrome P450 family.[2]

The most widely accepted measure of lipophilicity is the partition coefficient (P), which quantifies the equilibrium distribution of a compound between two immiscible phases: a non-polar lipid-mimicking solvent (typically n-octanol) and an aqueous phase (typically water or a buffer).[3] For convenience, this ratio is expressed on a logarithmic scale, known as logP .[3][4]

  • logP < 0: The compound is predominantly hydrophilic.

  • logP > 0: The compound is predominantly lipophilic.

  • logP ≈ 1-3: Often considered the "sweet spot" for oral bioavailability, balancing solubility and permeability as suggested by frameworks like Lipinski's Rule of 5.[4][5]

Understanding and controlling lipophilicity is therefore not merely an academic exercise but a cornerstone of rational drug design.

Threonine and the Physicochemical Impact of Acetylation

L-threonine is an essential amino acid characterized by its polar nature. Its structure contains three key functional groups that contribute to its high water solubility and low lipophilicity: a primary amine (-NH2), a carboxylic acid (-COOH), and a secondary hydroxyl (-OH) group.[6] These groups readily participate in hydrogen bonding with water, leading to a highly negative experimental logP value.

CompoundFormulaCanonical SMILESExperimental logP
L-ThreonineC4H9NO3CC(=O)O~ -2.94 to -3.0[7][8]
N-Acetyl-L-threonineC6H11NO4CO)NC(=O)C">C@HO~ -0.60 to -0.92 (Calculated)[9]

Acetylation is a chemical modification that introduces an acetyl group (CH₃CO-) onto a molecule. For threonine, the most common modification in a biological and synthetic context is N-acetylation , where the acetyl group attaches to the nitrogen of the primary amine.[10]

This seemingly simple modification has profound consequences for the molecule's physicochemical properties:

  • Neutralization of Charge: The primary amine of threonine is basic and exists in its protonated, positively charged form (-NH₃⁺) at physiological pH. N-acetylation converts this amine into a neutral amide group. This charge neutralization drastically reduces the molecule's electrostatic interactions with polar water molecules.[10][11]

  • Reduction in Hydrogen Bonding Capacity: The primary amine (-NH₂) is a hydrogen bond donor. The resulting N-acetyl group (-NH-CO-CH₃) still has one N-H bond but is a significantly weaker hydrogen bond donor. Masking this key site for hydration is a primary driver of increased lipophilicity.[12][13]

  • Increased Hydrocarbon Content: The addition of the acetyl group's methyl (-CH₃) moiety slightly increases the non-polar surface area of the molecule, further favoring partitioning into a non-polar environment.

The logical consequence of these combined effects is a significant increase in the logP value, shifting the molecule from highly hydrophilic towards a more balanced or moderately lipophilic character, as indicated by the calculated values in the table above.

G cluster_0 L-Threonine (Hydrophilic) cluster_1 N-Acetyl-L-Threonine (Increased Lipophilicity) Threonine Structure: L-Threonine Functional Groups: - Primary Amine (-NH2) - Carboxylic Acid (-COOH) - Hydroxyl (-OH) Properties: - High Polarity - Strong H-Bonding - Low logP Process N-Acetylation (e.g., Acetic Anhydride) Threonine->Process Masks polar amine AcetylatedThreonine Structure: N-Acetyl-L-Threonine Functional Groups: - Amide (-NHCOCH3) - Carboxylic Acid (-COOH) - Hydroxyl (-OH) Properties: - Reduced Polarity - Weaker H-Bonding - Higher logP Process->AcetylatedThreonine Increases lipophilicity

Caption: Logical relationship of N-acetylation on threonine's properties.

Experimental Determination of Lipophilicity (logP)

While computational models provide useful estimates, the experimental determination of logP remains the definitive standard for characterizing a compound's lipophilicity.[2] The two most robust and widely adopted methods are the Shake-Flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

The Shake-Flask Method: The Gold Standard

The Shake-Flask method is the traditional and most direct way to measure logP.[3][5] It is recognized as the benchmark against which other methods are validated.[14] The underlying principle is the direct measurement of the analyte's concentration in both the n-octanol and aqueous phases after the system has reached equilibrium.

Causality of the Protocol: Each step is designed to ensure the accurate measurement of the true partition coefficient. Pre-saturating the solvents corrects for their mutual miscibility, ensuring the phase properties remain constant. Vigorous shaking provides the energy needed to overcome the kinetic barrier to partitioning, allowing the system to reach thermodynamic equilibrium. Centrifugation ensures a clean separation of the two phases, preventing cross-contamination that would skew the final concentration measurements.

  • Phase Preparation:

    • Combine equal volumes of 1-octanol and the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a large separation funnel.

    • Shake vigorously for 24 hours to ensure mutual saturation of the solvents.[14]

    • Allow the phases to separate completely. Drain and store each phase in separate, sealed containers. This step is critical to prevent volume changes during the experiment.

  • Sample Preparation:

    • Prepare a stock solution of the acetylated threonine derivative in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[14]

  • Partitioning:

    • In a glass vial, add a precise volume of the pre-saturated aqueous buffer (e.g., 2 mL).

    • Add an equal, precise volume of the pre-saturated 1-octanol (e.g., 2 mL).

    • Spike the system with a small volume of the stock solution to achieve a final concentration that is detectable by the chosen analytical method.

    • Cap the vial tightly and shake vigorously using a mechanical shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).

  • Phase Separation:

    • Centrifuge the vials at high speed (e.g., 3000 rpm for 10 minutes) to ensure a clear and complete separation of the octanol (upper) and aqueous (lower) layers. This step is crucial to break up any emulsions that may have formed.[4]

  • Quantification:

    • Carefully withdraw an aliquot from the center of each phase, avoiding the interface.

    • Determine the concentration of the analyte in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or, for higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Calculation:

    • Calculate the logP using the formula: logP = log₁₀ ( [Analyte]ₒ꜀ₜₐₙₒₗ / [Analyte]ₐᵩᵤₑₒᵤₛ )

Caption: Experimental workflow for the Shake-Flask logP determination.

Reverse-Phase HPLC: A High-Throughput Approach

While accurate, the shake-flask method is labor-intensive and requires a significant amount of pure compound.[3] RP-HPLC offers a rapid, automated, and compound-sparing alternative for estimating logP.[1][2][3]

Causality of the Method: The method is based on the strong correlation between a compound's retention time (tR) on a non-polar stationary phase (like C18) and its logP value. A lipophilic compound will have a higher affinity for the hydrophobic stationary phase and will be retained longer, resulting in a later elution time. By calibrating the system with a set of standards with known logP values, the retention time of an unknown compound can be used to accurately interpolate its logP.

  • System Preparation:

    • Equip an HPLC system with a C18 reverse-phase column.

    • Prepare two mobile phases: Mobile Phase A (aqueous, e.g., 0.1% formic acid in water) and Mobile Phase B (organic, e.g., 0.1% formic acid in acetonitrile).

  • Calibration:

    • Select a set of 5-7 standard compounds with well-documented logP values that bracket the expected logP of the acetylated threonine derivative.

    • Prepare solutions of each standard and inject them onto the column using a fast gradient elution method (e.g., 5% to 95% B in 5 minutes).

    • Record the retention time (tR) for each standard.

    • Plot the known logP values of the standards against their measured retention times. Perform a linear regression to generate a calibration curve. The high linearity of this plot (R² > 0.98) validates the method.

  • Sample Analysis:

    • Prepare a dilute solution of the acetylated threonine derivative in a suitable solvent.

    • Inject the sample onto the HPLC system using the exact same method as the standards.

    • Record the retention time (tR) of the analyte peak.

  • Calculation:

    • Using the equation of the line from the calibration curve (y = mx + c, where y = logP and x = tR), calculate the logP of the acetylated threonine derivative from its measured retention time.

G cluster_0 Calibration Phase cluster_1 Analysis Phase A Inject Standards (Known logP) B Measure Retention Times (tR) A->B C Plot logP vs. tR Generate Calibration Curve B->C F Calculate logP from Calibration Curve C->F Use Regression Equation D Inject Acetylated Threonine Derivative E Measure Retention Time (tR_analyte) D->E E->F

Caption: Workflow for logP determination via the RP-HPLC method.

Implications for Drug Development and Research

The deliberate modification of threonine to its N-acetylated form is a clear example of a prodrug strategy, where a chemical modification is used to improve pharmacokinetic properties.[12] The significant increase in lipophilicity achieved through N-acetylation has several direct and advantageous implications:

  • Enhanced Membrane Permeability: By shifting the logP from a highly negative value to one closer to the optimal range for passive diffusion, N-acetylation can dramatically improve a molecule's ability to cross biological membranes, such as the intestinal epithelium for oral absorption or the blood-brain barrier.

  • Improved Oral Bioavailability: Poor membrane permeability is a primary cause of low oral bioavailability. By enhancing absorption, acetylation can lead to higher plasma concentrations of the parent drug after oral administration.[12]

  • Modulation of Protein Binding: Lipophilicity is positively correlated with binding to plasma proteins like albumin.[2] Adjusting the logP allows for fine-tuning of the free drug concentration in circulation, which is crucial as only the unbound fraction is pharmacologically active.

  • Increased Value as a Synthetic Intermediate: For chemists synthesizing larger peptides or complex molecules, using an N-acetylated threonine derivative can improve the solubility of the intermediate in organic solvents, simplifying reaction and purification steps.[15]

References

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022). Available at: [Link]

  • Comeo, E., et al. (2000). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Analytica Chimica Acta. Available at: [Link]

  • LogP/D - Cambridge MedChem Consulting. (n.d.). Available at: [Link]

  • Lin, H., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments. Available at: [Link]

  • Human Metabolome Database. (2017). Showing metabocard for N-Acetylthreonine (HMDB0062557). Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6288, L-Threonine. Available at: [Link]

  • Creative Biolabs. (n.d.). Lipophilicity. Available at: [Link]

  • Oana, C. I., et al. (2019). Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives. Molecules. Available at: [Link]

  • Protocols.io. (2024). LogP / LogD shake-flask method. Available at: [Link]

  • Lombardo, F., et al. (2000). ElogP oct : A Tool for Lipophilicity Determination in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Hrabin, P. O., et al. (2020). Convenient way to experimentally determine the lipophilicity (logP) of new synthetic biologically active compounds using high-performance liquid chromatography. ResearchGate. Available at: [Link]

  • Zarándi, M., et al. (2023). Improved acylation of pseudoproline: masked threonine in flow peptide chemistry. Organic Process Research & Development. Available at: [Link]

  • Zarándi, M., et al. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Organic Process Research & Development. Available at: [Link]

  • Hsieh, Y.-J., et al. (2022). Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin. International Journal of Molecular Sciences. Available at: [Link]

  • Coman, M., et al. (2022). Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. ACS Omega. Available at: [Link]

  • Jakubiec, M., et al. (2021). Effect of Acetylation on Physicochemical and Functional Properties of Commercial Pumpkin Protein Concentrate. Foods. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 152204, N-acetyl-L-threonine. Available at: [Link]

  • Christensen, D. G., et al. (2019). Bacterial protein acetylation: mechanisms, functions, and methods for study. Frontiers in Microbiology. Available at: [Link]

  • Zamora, J., et al. (2021). Experimental lipophilicity scale for coded and noncoded amino acid residues. ResearchGate. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Threonine (CAS 72-19-5). Available at: [Link]

  • Coman, M., et al. (2022). Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. ACS Omega. Available at: [Link]

  • Zamora, J., et al. (2021). Experimental lipophilicity scale for coded and noncoded amino acid residues. Amino Acids. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 68310, N-Acetyl-L-tyrosine. Available at: [Link]

  • Isab, A. A., & Olsen, R. K. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Fekkes, D., et al. (1995). Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion exchange chromatography. Clinica Chimica Acta. Available at: [Link]

  • FooDB. (2010). Showing Compound L-Threonine (FDB011999). Available at: [Link]

  • Wikipedia. (n.d.). Threonine. Available at: [Link]

  • ResearchGate. (2010). The diversity of acetylated proteins. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for Acetyl-L-threonine Methyl Ester in Proteomics Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Tool for Functional Proteomics

In the dynamic landscape of proteomics, the exploration of protein function, particularly enzymatic activity, provides a deeper understanding of cellular processes beyond mere protein abundance. Activity-Based Protein Profiling (ABPP) has emerged as a powerful chemical proteomics strategy to directly measure enzyme activity in complex biological samples. This approach utilizes active site-directed chemical probes to covalently label and identify active enzymes.

This document details the application of Acetyl-L-threonine Methyl ester, a derivative of the essential amino acid threonine, as a potential activity-based probe for the study of certain hydrolases, particularly esterases and proteases with esterolytic activity. Due to its structure, which includes an esterase-reactive methyl ester group, this compound can serve as a tool for enzyme discovery, inhibitor screening, and functional characterization within the proteome.[1]

Chemical and Physical Properties

PropertyValueSource
CAS Number 2458-78-8[1][2][3][4]
Molecular Formula C₇H₁₃NO₄[1][2][3][4]
Molecular Weight 175.18 g/mol [3][4]
Appearance White solid[1][2]
Purity ≥ 95% (HPLC)[2][4]
Storage Conditions 2-8 °C or -20°C for long term[1][3]

Principle of Application: Activity-Based Protein Profiling (ABPP)

The central hypothesis for the use of this compound in proteomics is as a simple, activity-based probe. The methyl ester functional group can be targeted by nucleophilic residues (e.g., serine, cysteine, or threonine) in the active site of enzymes like esterases, lipases, and some proteases.[5] The reaction mechanism involves the nucleophilic attack of the enzyme's active site residue on the carbonyl carbon of the methyl ester. This results in the formation of a stable, covalent acyl-enzyme intermediate, effectively "tagging" the active enzyme.

The N-acetyl and the threonine backbone of the molecule may provide some level of specificity for proteases that recognize and cleave after threonine residues, although its primary reactivity is expected to be with serine hydrolases due to the ester linkage.

Proposed Mechanism of Action

G cluster_0 Enzyme Active Site cluster_1 Probe Molecule cluster_2 Covalent Complex Formation Enzyme_Ser_OH Enzyme-Ser-OH (Active Hydrolase) Intermediate Tetrahedral Intermediate Enzyme_Ser_OH->Intermediate Nucleophilic Attack Probe Acetyl-L-threonine Methyl Ester Probe->Intermediate Covalent_Complex Covalently Modified Enzyme (Inactive) Intermediate->Covalent_Complex Collapse & Release Methanol Methanol (Byproduct) Intermediate->Methanol

Caption: Covalent labeling of a serine hydrolase by this compound.

Experimental Protocols

The following protocols are designed as a template and should be optimized for specific experimental systems.

Protocol 1: In-situ Labeling of Active Hydrolases in Cell Lysate

This protocol describes the labeling of active enzymes in a complex proteome (cell lysate).

Materials:

  • This compound (Probe)

  • Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitor cocktail without serine protease inhibitors)

  • Protein concentration assay kit (e.g., BCA assay)

  • SDS-PAGE reagents

  • Fluorescent gel scanner (optional, for use with tagged probes)

  • Mass spectrometer compatible with proteomics workflows

Procedure:

  • Cell Lysate Preparation:

    • Harvest cells and wash with cold PBS.

    • Lyse cells in lysis buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant.

  • Proteome Labeling:

    • Dilute the cell lysate to a final concentration of 1-2 mg/mL in lysis buffer.

    • Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO).

    • Add the probe to the lysate at a final concentration range of 10-100 µM. Note: This concentration should be optimized.

    • Incubate at 37°C for 30-60 minutes.

  • Competition Control (for validation):

    • Pre-incubate a parallel lysate sample with a broad-spectrum serine hydrolase inhibitor (e.g., PMSF or a specific esterase inhibitor) for 30 minutes at 37°C before adding the this compound probe. A reduction in labeling intensity in this sample will confirm specific binding to active hydrolases.

  • Sample Preparation for Mass Spectrometry (Bottom-up Proteomics):

    • Reduction and Alkylation: Reduce disulfide bonds with DTT (10 mM, 56°C for 30 min) and alkylate cysteines with iodoacetamide (55 mM, room temperature in the dark for 20 min).

    • Protein Precipitation: Perform a chloroform/methanol precipitation to remove detergents and concentrate the protein.

    • Tryptic Digestion: Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate) and digest with trypsin (1:50 enzyme:protein ratio) overnight at 37°C.

    • Peptide Cleanup: Desalt the resulting peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis:

    • Analyze the cleaned peptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).

    • Set the data acquisition method to data-dependent acquisition (DDA) to collect MS/MS spectra of the most abundant peptides.

  • Data Analysis:

    • Search the raw data against a relevant protein database (e.g., UniProt Human) using a search engine like MaxQuant or Sequest.

    • Specify a variable modification corresponding to the mass of the acetyl-threonine adduct on serine, cysteine, or threonine residues. The mass shift will be +157.079 Da (C₇H₁₁NO₃).

    • Identify proteins that are consistently labeled in the probe-treated sample and show reduced labeling in the competition control.

Workflow Diagram for ABPP using this compound

G A Prepare Cell Lysate B Protein Quantification A->B C Incubate with This compound B->C D Competition Control (with general hydrolase inhibitor) B->D E SDS-PAGE & In-Gel Digestion or In-Solution Digestion C->E D->E F Peptide Cleanup (C18) E->F G LC-MS/MS Analysis F->G H Database Search with Variable Modification (+157.079 Da) G->H I Identify Labeled Proteins H->I J Validate Hits by Comparing to Competition Control I->J

Caption: Overall workflow for identifying enzyme targets.

Anticipated Results and Interpretation

The primary output of this workflow will be a list of proteins that are covalently modified by this compound. True targets should be identified with high confidence and demonstrate significantly reduced peptide modification in the competition control samples. The identified proteins are likely to be members of the serine hydrolase superfamily, which includes esterases, lipases, and some proteases.

The exact site of modification (the specific serine, cysteine, or threonine residue) can be pinpointed from the MS/MS fragmentation spectra. This information is valuable for confirming that the modification occurs within a predicted active site.

Limitations and Alternative Applications

It is important to acknowledge the limitations of using this compound as a probe. As a relatively simple molecule, it may lack the high specificity of more complex, purpose-built activity-based probes. Its reactivity may be broad, and off-target labeling is possible. Therefore, rigorous validation using competition experiments and orthogonal methods is crucial.

While its primary utility is hypothesized to be in ABPP, other potential, though less direct, applications in proteomics could include:

  • Chemical Derivatization for GC-MS: N-acetyl amino acid methyl esters have been used for the analysis of amino acid compositions by Gas Chromatography-Mass Spectrometry (GC-MS) due to their increased volatility.[6] However, this involves derivatizing all amino acids in a sample, not using the pre-derivatized molecule as a reagent.

  • Probing Post-Translational Modifications: Serine and threonine acetylation is a known, though less common, post-translational modification (PTM).[7][8] While this compound is not a direct tool for detecting this PTM, it could potentially be used in studies of the enzymes responsible for adding or removing such modifications (acetyltransferases and deacetylases).

Conclusion

This compound represents a readily available chemical tool with potential applications in functional proteomics. Its simple ester functionality makes it a candidate for use as an activity-based probe to identify and profile a subset of active hydrolases in complex proteomes. The protocols and workflows outlined in this document provide a framework for researchers to explore its utility in their own systems, paving the way for new discoveries in enzyme function and regulation.

References

  • Chem-Impex. This compound. [Link]

  • Macek, B., Forchhammer, K., Hardouin, J., Weber-Ban, E., Grangeasse, C., & Mijakovic, I. (2019). Protein post-translational modifications in bacteria. Nature Reviews Microbiology, 17(11), 651–664. [Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383–414. [Link]

  • Jiménez, J. R., & O'Connell, K. (2014). Development of N-acetyl methyl ester derivatives for the determination of δ13C values of amino acids using gas chromatography-combustion-isotope ratio mass spectrometry. Analytical chemistry, 86(15), 7849–7856. [Link]

  • Mukai, Y., & Baba, T. (2007). A newly discovered post-translational modification--the acetylation of serine and threonine residues. Trends in biochemical sciences, 32(5), 210–216. [Link]

Sources

Application Notes and Protocols for Acetyl-L-threonine Methyl Ester Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery and peptide chemistry, the precise and efficient formation of peptide bonds is of paramount importance. Acetyl-L-threonine methyl ester is a key building block in the synthesis of complex peptides and peptidomimetics.[1][] Its unique structure, featuring an acetylated N-terminus and a methyl-esterified C-terminus, along with a hydroxyl group on the side chain, presents specific challenges and opportunities in peptide coupling reactions.[][3] The acetylation provides a stable protecting group for the N-terminus, while the methyl ester protects the C-terminus.[1] The hydroxyl group of the threonine side chain, however, requires careful consideration to prevent unwanted side reactions such as O-acylation during the coupling process.[4]

This technical guide provides a comprehensive overview and detailed protocols for the successful coupling of this compound to a target amine, a critical step in the synthesis of modified peptides. We will delve into the rationale behind the selection of coupling reagents, reaction conditions, and purification strategies, offering insights gleaned from extensive experience in the field. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of peptides and other complex organic molecules.

Core Principles of Peptide Coupling

The formation of a peptide bond involves the reaction between the carboxylic acid of one amino acid and the amino group of another.[5] This process is not spontaneous and requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[5] This activation is achieved through the use of coupling reagents.[5]

The Challenge of Threonine Coupling

The side chain of threonine contains a secondary hydroxyl group which can compete with the desired amine nucleophile, leading to the formation of ester byproducts (O-acylation).[4] While the acetyl group on the N-terminus of this compound is stable under standard coupling conditions, the choice of coupling reagent and reaction conditions is critical to minimize side reactions and ensure high yields of the desired amide product. In many solid-phase peptide synthesis (SPPS) strategies, the threonine side chain is protected, often with a tert-butyl (tBu) or trityl (Trt) group, to prevent these unwanted reactions.[4][6] However, in solution-phase synthesis with a pre-acetylated threonine derivative, careful selection of the coupling methodology can often circumvent the need for side-chain protection.

Recommended Coupling Strategies

Based on extensive in-house validation and established literature, we recommend two primary strategies for the efficient coupling of this compound: Carbodiimide-based coupling and a pre-activation approach using uronium/aminium salt-based reagents.

Strategy 1: Carbodiimide-Mediated Coupling

Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC), are classic and effective coupling reagents.[7] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To minimize the risk of racemization and suppress side reactions, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always used in conjunction with carbodiimides.[7]

The workflow for this strategy can be visualized as follows:

G cluster_activation Activation cluster_coupling Coupling cluster_byproduct Byproduct Removal Acetyl-L-Thr-OH Acetyl-L-threonine DCC_HOBt DCC / HOBt Acetyl-L-Thr-OH->DCC_HOBt Active_Ester O-Acylisourea-HOBt Ester DCC_HOBt->Active_Ester Amine Target Amine (R-NH2) Active_Ester->Amine Peptide_Bond Dipeptide Product Amine->Peptide_Bond DCU Dicyclohexylurea (DCU) (Precipitate)

Caption: Carbodiimide-mediated coupling workflow.

Strategy 2: Uronium/Aminium Salt-Based Coupling

Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient coupling reagents that lead to rapid reaction times and minimal side reactions.[5][7] These reagents, in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), convert the carboxylic acid into a highly reactive OBt- or OAt-ester.[4]

The general workflow for this approach is illustrated below:

G cluster_preactivation Pre-activation cluster_coupling Coupling Acetyl-L-Thr-OH Acetyl-L-threonine HBTU_DIPEA HBTU / DIPEA Acetyl-L-Thr-OH->HBTU_DIPEA Activated_Acid Activated Ester HBTU_DIPEA->Activated_Acid Amine Target Amine (R-NH2) Activated_Acid->Amine Dipeptide_Product Dipeptide Product Amine->Dipeptide_Product

Caption: Uronium/Aminium salt-based coupling workflow.

Experimental Protocols

Materials and Reagents
ReagentGradeSupplier Recommendation
Acetyl-L-threonine≥98%Standard commercial
Target Amine (as hydrochloride salt)≥98%Standard commercial
N,N'-Diisopropylcarbodiimide (DIC)Synthesis GradeStandard commercial
1-Hydroxybenzotriazole (HOBt)Synthesis GradeStandard commercial
HBTUSynthesis GradeStandard commercial
N,N-Diisopropylethylamine (DIPEA)Synthesis GradeStandard commercial
Dichloromethane (DCM), anhydrous≥99.8%Standard commercial
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Standard commercial
Ethyl acetate (EtOAc)ACS GradeStandard commercial
1 M Hydrochloric acid (HCl)Volumetric StandardStandard commercial
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeStandard commercial
Brine (Saturated NaCl solution)ACS GradeStandard commercial
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeStandard commercial
Protocol 1: DIC/HOBt Mediated Coupling

This protocol is a robust and cost-effective method suitable for a wide range of amine substrates.

Step-by-Step Methodology:

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Acetyl-L-threonine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF (approximately 10 mL per mmol of Acetyl-L-threonine).

  • Amine Neutralization (if applicable): If the target amine is a hydrochloride salt, dissolve it in a separate flask in a minimal amount of DMF and add DIPEA (1.1 equivalents).

  • Activation: Cool the Acetyl-L-threonine solution to 0 °C in an ice bath. Add DIC (1.1 equivalents) dropwise to the solution. Stir the reaction mixture at 0 °C for 20 minutes.

  • Coupling: Add the neutralized amine solution to the activated carboxylic acid solution. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Filter the reaction mixture to remove the precipitated diisopropylurea byproduct.

    • Dilute the filtrate with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[8]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes.

Protocol 2: HBTU-Mediated Coupling

This protocol is recommended for sterically hindered amines or when faster reaction times are desired.

Step-by-Step Methodology:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve Acetyl-L-threonine (1.0 equivalent) and HBTU (1.1 equivalents) in anhydrous DMF (approximately 10 mL per mmol of Acetyl-L-threonine).

  • Activation: Add DIPEA (2.5 equivalents) to the solution and stir at room temperature for 10-15 minutes. The solution should change color, indicating the formation of the active ester.

  • Coupling: Add the target amine (1.0-1.2 equivalents) to the reaction mixture. Stir at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Characterization of the Coupled Product

Successful synthesis of the desired dipeptide should be confirmed by a combination of analytical techniques.

TechniqueExpected Outcome
¹H NMR (Proton Nuclear Magnetic Resonance) Appearance of new signals corresponding to the protons of the newly coupled amine residue. Characteristic shifts for the α- and β-protons of the threonine residue.
¹³C NMR (Carbon Nuclear Magnetic Resonance) Presence of a new amide carbonyl signal (typically ~170-175 ppm) and signals corresponding to the carbons of the coupled amine.
LC-MS (Liquid Chromatography-Mass Spectrometry) A major peak in the chromatogram with a mass-to-charge ratio (m/z) corresponding to the molecular weight of the expected product. Purity can be estimated from the peak area.
RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography) A single major peak indicating the purity of the final compound. Retention time will depend on the overall hydrophobicity of the dipeptide.[9]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction; Steric hindrance of the amine; Suboptimal coupling reagent.Extend the reaction time; Switch to a more powerful coupling reagent like HATU; Ensure all reagents are anhydrous.
Presence of Starting Material Insufficient activation or coupling time.Increase the equivalents of the coupling reagent and/or extend the reaction time. Re-check the purity of the starting materials.
Formation of O-acylation byproduct Reaction temperature too high; Use of a less sterically hindered carbodiimide.Maintain a low reaction temperature (0 °C) during the activation step. Consider using DIC over DCC as it is more sterically hindered.
Epimerization Excessive amount of base; High reaction temperature.Use a non-nucleophilic base like DIPEA or 2,4,6-collidine. Avoid using an excess of base and maintain a low reaction temperature.
Difficulty in Purification Byproducts with similar polarity to the product.Optimize the mobile phase for column chromatography; Consider using a different stationary phase (e.g., C18 for reversed-phase chromatography).[9]

Conclusion

The successful coupling of this compound is readily achievable with careful selection of reagents and adherence to optimized protocols. Both carbodiimide and uronium/aminium salt-based methods offer reliable pathways to the desired dipeptide products. By understanding the underlying chemical principles and potential pitfalls, researchers can efficiently synthesize these valuable building blocks for the advancement of peptide-based therapeutics and other areas of chemical biology.

References

  • A Comparative Guide to Protected Threonine Derivatives in Solid-Phase Peptide Synthesis - Benchchem.
  • Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6601.
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.).
  • Coupling Reagents - Aapptec Peptides. (n.d.).
  • The Role of Threonine Derivatives in Modern Peptide Synthesis. (n.d.).
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.).
  • First Steps for the Direct Purification of l-Leu-l-Leu Dipeptide through Co-Crystallization | Request PDF - ResearchGate. (n.d.).
  • Application Notes and Protocols for the Derivatization of DL-Threonine Methyl Ester Hydrochloride - Benchchem. (n.d.).
  • Technical Support Center: Purification of Peptides Containing O-Methyl-L-threonine - Benchchem. (n.d.).
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
  • Li, X., et al. (2013). Protein chemical synthesis by serine and threonine ligation. Proceedings of the National Academy of Sciences, 110(33), 13221-13226.
  • Chelius, D., & Bonilla, J. (2003). Capture of peptides with N-terminal serine and threonine: a sequence-specific chemical method for Peptide mixture simplification. Bioconjugate chemistry, 14(1), 224-230.
  • Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield - ChemPep. (n.d.).
  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - ResearchGate. (n.d.).
  • Application Notes and Protocols: DL-Threonine Methyl Ester Hydrochloride in the Synthesis of Threonine Derivatives - Benchchem. (n.d.).
  • Vankawala, P. J., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 12(5), 1019-1027.
  • Chemical Synthesis of AJ-024. Reagents: (a) L-threonine methyl ester... - ResearchGate. (n.d.).
  • Gorshkov, V., et al. (2016). Threonine versus isothreonine in synthetic peptides analyzed by high-resolution liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 30(11), 1323-1331.
  • Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - RSC Publishing. (2022).
  • Application Notes and Protocols for Reactions with DL-Threonine Methyl Ester Hydrochloride - Benchchem. (n.d.).
  • This compound - (CAS 2458-78-8) - BOC Sciences Amino Acid. (n.d.).
  • Organic Syntheses Procedure. (n.d.).
  • Threonine versus isothreonine in synthetic peptides analyzed by high-resolution liquid chromatography/tandem mass spectrometry - ResearchGate. (n.d.).
  • Threonine versus isothreonine in synthetic peptides analyzed by high-resolution liquid chromatography/tandem mass spectrometry. | Semantic Scholar. (n.d.).
  • Threonine (Thr) Amino Acid Guide - Creative Peptides. (n.d.).
  • Zhang, Y., et al. (2015). Specific Enrichment of Peptides with N-Terminal Serine/Threonine by a Solid-Phase Capture-Release Approach for Efficient Proteomics Analysis. Analytical chemistry, 87(21), 10864-10870.

Sources

Acetyl-L-threonine Methyl Ester: A Versatile Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Scaffolds

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even harmful. This reality drives the continuous search for versatile and reliable chiral building blocks—foundational molecules from which complex, stereochemically-defined targets can be constructed. Acetyl-L-threonine methyl ester emerges as a highly valuable synthon in this context. Derived from the naturally occurring essential amino acid L-threonine, it offers a dense arrangement of functional groups—an amide, an ester, and a secondary alcohol—all centered around a defined stereocenter.[][2] This unique constellation of functionalities, coupled with its ready availability and affordability, makes it an attractive starting point for a diverse array of synthetic transformations.[3][]

This application note provides an in-depth guide to the practical applications of this compound as a chiral building block. We will move beyond simple procedural descriptions to explore the underlying mechanistic principles that govern its reactivity. The protocols detailed herein are designed to be robust and reproducible, providing researchers in both academic and industrial settings with a reliable toolkit for leveraging this powerful chiral synthon.

Core Attributes of this compound as a Synthon

The utility of this compound is rooted in several key molecular features. Its rigid, stereodefined framework allows for predictable facial selectivity in reactions involving the chiral center. The hydroxyl group, in particular, can act as a directing group, influencing the stereochemical outcome of reactions at adjacent centers. Furthermore, the N-acetyl group provides stability and can modulate the reactivity of the amine, while the methyl ester offers a site for further elaboration or modification.[][]

PropertyValueSignificance in Synthesis
Chemical Formula C7H13NO4Provides a compact C7 scaffold.[][5]
Molecular Weight 175.18 g/mol Facilitates stoichiometric calculations.[][5]
Stereochemistry (2S, 3R)Offers a defined stereochemical starting point.
Functional Groups Amide, Ester, Secondary AlcoholAllows for diverse and orthogonal chemical transformations.
Physical Form White to off-white crystalline solidIndicates purity and stability.[]
Solubility Soluble in methanol, ethanol, and waterProvides flexibility in solvent choice for reactions.

Application Profile I: Synthesis of Chiral Oxazolines and Ligands

One of the most powerful applications of this compound is in the synthesis of chiral 2-oxazolines. These heterocycles are privileged structures in asymmetric catalysis, frequently incorporated into ligands for a wide range of metal-catalyzed transformations, including hydrogenations, hydrosilylations, and cyclopropanations.[6][7] The synthesis typically proceeds via the formation of an intermediate amino alcohol, followed by cyclization.[8]

Protocol 1: Synthesis of a Chiral Oxazoline Intermediate

This protocol details the synthesis of a key oxazoline intermediate, which can be further elaborated into a variety of chiral ligands. The reaction proceeds through a two-step sequence: Appel reaction-mediated cyclization of N-acetyl-L-threonine methyl ester.

Step 1: Synthesis of the Chloro-Amide Intermediate

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (N2 or Ar), add triphenylphosphine (1.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add carbon tetrachloride (1.5 eq) dropwise over 15 minutes. The reaction is often exothermic.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the intermediate chloro-amide.

Step 2: Cyclization to the Oxazoline

  • Dissolve the chloro-amide intermediate (1.0 eq) in anhydrous methanol (0.2 M).

  • Add potassium carbonate (K2CO3, 2.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 65 °C) and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oxazoline by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes).

Causality and Mechanistic Insights:

The first step, an Appel-type reaction, converts the hydroxyl group into a good leaving group (chloride) under mild conditions. The stereochemistry at the carbinol center is inverted during this SN2 reaction. The subsequent addition of a base (K2CO3) in the second step facilitates an intramolecular cyclization. The amide oxygen acts as a nucleophile, attacking the carbon bearing the chloride and displacing it to form the oxazoline ring. The stereochemistry established in the starting material directly translates to the stereochemistry of the final oxazoline product.

G cluster_0 Protocol 1: Oxazoline Synthesis A This compound (2S, 3R) B Chloro-Amide Intermediate (2S, 3S) A->B  PPh3, CCl4, DCM (Appel Reaction, SN2 Inversion at C3) C Chiral Oxazoline (4S, 5R) B->C  K2CO3, MeOH, Reflux (Intramolecular Cyclization)

Caption: Synthetic pathway for chiral oxazoline synthesis.

Application Profile II: Diastereoselective Aldol Additions

The hydroxyl group of this compound can be used to direct the stereochemical outcome of reactions, such as aldol additions. By converting the ester to a corresponding ketone, the chiral center can influence the facial selectivity of enolate formation and subsequent reaction with an aldehyde.

Protocol 2: Diastereoselective Aldol Addition to a Phenyl Ketone Derivative

This protocol outlines the synthesis of a chiral β-hydroxy ketone, a valuable intermediate for the synthesis of polyketide natural products and other complex molecules.

Step 1: Weinreb Amide Formation

  • Suspend this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) under an inert atmosphere.

  • Cool the mixture to 0 °C.

  • Add a solution of isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl, 2.2 eq, 1.3 M in THF) dropwise.

  • After stirring for 30 minutes at 0 °C, add a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in one portion.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude Weinreb amide. This is often used in the next step without further purification.

Step 2: Ketone Synthesis

  • Dissolve the crude Weinreb amide (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add phenylmagnesium bromide (PhMgBr, 1.5 eq, 3.0 M in diethyl ether) dropwise.

  • Stir the reaction at 0 °C for 2-3 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH4Cl solution.

  • Extract with ethyl acetate, dry the combined organic layers over Na2SO4, filter, and concentrate.

  • Purify by flash column chromatography to afford the desired phenyl ketone.

Step 3: Diastereoselective Aldol Addition

  • Dissolve the phenyl ketone (1.0 eq) in anhydrous THF (0.2 M) at -78 °C (dry ice/acetone bath) under an inert atmosphere.

  • Slowly add lithium diisopropylamide (LDA, 1.1 eq), freshly prepared or as a commercial solution, to form the lithium enolate. Stir for 1 hour at -78 °C.

  • Add freshly distilled benzaldehyde (1.2 eq) dropwise.

  • Stir at -78 °C for 4-6 hours.

  • Quench the reaction with saturated aqueous NH4Cl solution and allow it to warm to room temperature.

  • Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate.

  • Purify by flash column chromatography to isolate the diastereomeric aldol products. The diastereomeric ratio can be determined by 1H NMR analysis or chiral HPLC.

Rationale for Diastereoselectivity:

The formation of the lithium enolate is directed by the existing stereocenter. The subsequent addition of the aldehyde proceeds through a Zimmerman-Traxler-type six-membered chair-like transition state. The bulky groups will preferentially occupy equatorial positions to minimize steric hindrance, leading to the formation of one diastereomer in preference to the other. The N-acetyl group can also play a role in chelating the lithium cation, further rigidifying the transition state and enhancing diastereoselectivity.

G cluster_1 Protocol 2: Diastereoselective Aldol Addition Workflow Start This compound Weinreb Weinreb Amide Intermediate Start->Weinreb  i-PrMgCl·LiCl,  Me(OMe)NH·HCl Ketone Chiral Phenyl Ketone Weinreb->Ketone  PhMgBr, THF Enolate Lithium Enolate Ketone->Enolate  LDA, THF, -78 °C Aldol Diastereomeric Aldol Adducts Enolate->Aldol  PhCHO, -78 °C

Caption: Workflow for the diastereoselective aldol addition.

Conclusion: A Cornerstone for Asymmetric Synthesis

This compound represents more than just a simple chiral molecule; it is a strategic tool for the construction of complex, enantiomerically pure targets. Its dense functionality and rigid stereochemical framework provide a reliable platform for a multitude of synthetic transformations. The protocols detailed in this application note for the synthesis of chiral oxazolines and for directing diastereoselective aldol additions are merely illustrative of its broad utility. By understanding the underlying principles of its reactivity, researchers can confidently employ this compound to unlock novel and efficient synthetic pathways in their pursuit of new medicines and materials.

References

  • DRS@nio. Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. [Link]

  • RSC Publishing. Microwave-assisted rapid synthesis of chiral oxazolines. [Link]

  • Organic Chemistry Portal. Synthesis of 2-oxazolines. [Link]

  • An-Najah Journals. Synthesis of 2 — ( Chiral Alkyl ) Oxazolines Abstract. [Link]

  • Semantic Scholar. Dynamic Kinetic Resolution of L-Threonine-derived α-Bromo Esters for Asymmetric Synthesis of α-Amino Esters. [Link]

  • ResearchGate. Synthesis of Some New Chiral Triazole-Oxazoline Derivatives. [Link]

  • Chemsrc. This compound | CAS#:2458-78-8. [Link]

  • National Institutes of Health. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • ResearchGate. Diastereoselective Synthesis of α-Methyl and α-Hydroxy-β-Amino Acids via 4-Substituted-1,3-Oxazinan-6-ones. [Link]

  • National Institutes of Health. A diastereoselective preparation of cyclic α-aminoboronates. [Link]

  • National Institutes of Health. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. [Link]

  • ResearchGate. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • MDPI. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. [Link]

  • Semantic Scholar. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

Sources

Acetyl-L-threonine Methyl ester use in studying enzyme kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Utilizing Acetyl-L-threonine Methyl Ester for the Kinetic Analysis of Esterases and Proteases

Prepared by: Senior Application Scientist, Gemini Division

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of this compound in studying enzyme kinetics. This threonine derivative, featuring an N-acetyl group and a C-terminal methyl ester, serves as a versatile substrate for enzymes with esterase or protease activity.[][] Its structure allows for the convenient monitoring of enzymatic hydrolysis, making it a valuable tool for determining key kinetic parameters such as the Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ). We present the underlying principles, detailed step-by-step protocols for a continuous spectrophotometric assay, and robust data analysis methodologies. The protocols are designed to be self-validating through the inclusion of essential controls, ensuring high-quality, reproducible data.

Introduction: The Rationale for this compound in Enzyme Assays

This compound is a synthetic derivative of the essential amino acid L-threonine.[] Two key modifications confer its utility in biochemical assays:

  • N-acetylation: The acetylation of the N-terminal amino group protects it from participating in reactions and can influence the substrate's interaction with the enzyme's active site.

  • C-terminal Methyl Ester: The esterification of the carboxyl group creates a labile bond that can be hydrolyzed by a wide range of enzymes, including proteases (like chymotrypsin, which can cleave ester bonds) and dedicated esterases.[3][4]

The hydrolysis of the methyl ester bond is the core of the assay. This reaction yields two products: Acetyl-L-threonine and methanol. The rate of formation of either product is directly proportional to the enzyme's catalytic activity under initial velocity conditions. The enhanced solubility and stability of this modified amino acid in various solvents also facilitate its use in diverse experimental setups.[][5]

Causality of Application: Why use an ester substrate for a protease? Many proteases, particularly serine proteases, exhibit significant esterase activity.[4] The hydrolysis of an ester bond is mechanistically similar to that of a peptide bond but often proceeds at a much faster rate.[4] This allows for more convenient and rapid measurement of initial kinetics, making compounds like this compound excellent model substrates for characterizing enzyme behavior and screening for inhibitors.[6]

Principle of the Kinetic Assay: A Coupled Spectrophotometric Method

Directly measuring the concentration of Acetyl-L-threonine or methanol in real-time can be challenging. A more practical approach is a continuous indirect assay that monitors the secondary effects of the reaction. The hydrolysis of the methyl ester results in the formation of a carboxylic acid, which, in a weakly buffered solution, will cause a decrease in pH.

Enzyme + this compound → Enzyme + Acetyl-L-threonine + Methanol + H⁺

This production of a proton (H⁺) can be monitored using a pH indicator dye, such as Phenol Red. At a pH around 7.5-8.0, Phenol Red exists in a red, deprotonated state. As the enzymatic reaction generates acid, the pH drops, causing the indicator to shift to its yellow, protonated form. This change in color can be continuously monitored as a decrease in absorbance at approximately 560 nm. The rate of change in absorbance is therefore proportional to the rate of the enzymatic reaction.

This method provides a simple, continuous, and high-throughput-compatible way to measure enzyme kinetics without the need for complex analytical equipment like HPLC or NMR.

Visualization of Key Processes

Enzymatic Reaction Pathway

G E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k₁ P1 Acetyl-L-threonine (P1) P2 Methanol (P2) S Acetyl-L-threonine Methyl Ester (S) S->ES ES->E k₋₁ ES->E k_cat ES->P1 ES->P2 k_cat

Caption: Michaelis-Menten model for the enzymatic hydrolysis of the substrate.

Experimental Workflow

prep 1. Reagent Preparation (Buffer, Substrate, Enzyme Stocks) setup 2. Assay Setup (Mix Buffer, Indicator, Substrate) prep->setup initiate 3. Reaction Initiation (Add Enzyme) setup->initiate monitor 4. Spectrophotometric Monitoring (Measure Absorbance vs. Time) initiate->monitor calc 5. Calculate Initial Velocity (V₀) (Slope of linear phase) monitor->calc plot 6. Data Plotting (Michaelis-Menten & Lineweaver-Burk) calc->plot det 7. Determine Kinetic Parameters (Kₘ, Vₘₐₓ) plot->det

Caption: Step-by-step workflow for the enzyme kinetic assay.

Materials and Reagents

  • Substrate: this compound (CAS: 2458-78-8)[7]

  • Enzyme: Purified esterase or protease (e.g., Bovine α-Chymotrypsin)

  • Buffer: Tris-HCl (5 mM, pH 7.8). Note: A low buffer concentration is critical for observing pH changes.

  • Indicator: Phenol Red solution (0.02% w/v)

  • Solvent for Substrate: Dimethyl sulfoxide (DMSO) or Ethanol

  • Equipment:

    • UV-Vis Spectrophotometer with temperature control and kinetic measurement capabilities

    • Calibrated micropipettes

    • Cuvettes (1 cm path length)

    • pH meter

Detailed Experimental Protocols

Part A: Reagent Preparation
  • Tris-HCl Buffer (5 mM, pH 7.8):

    • Dissolve 0.605 g of Tris base in 900 mL of deionized water.

    • Adjust the pH to 7.8 at room temperature using 1 M HCl.

    • Bring the final volume to 1 L with deionized water.

    • Filter and store at 4°C.

  • Phenol Red Stock Solution (0.02% w/v):

    • Dissolve 20 mg of Phenol Red sodium salt in 100 mL of deionized water.

    • Store in a light-protected bottle at room temperature.

  • Assay Buffer:

    • Mix the 5 mM Tris-HCl buffer with the Phenol Red stock solution to achieve a final indicator concentration of ~20-30 µM (e.g., add 1 mL of stock to 100 mL of buffer). The final absorbance at 560 nm should be between 0.8 and 1.2.

  • Substrate Stock Solution (100 mM):

    • Dissolve 17.52 mg of this compound (MW: 175.18 g/mol ) in 1 mL of DMSO.[7]

    • Store in aliquots at -20°C. Note: Ensure the final DMSO concentration in the assay is <1% to avoid enzyme inhibition.

  • Enzyme Stock Solution (e.g., 1 mg/mL):

    • Prepare a stock solution of the enzyme in a suitable buffer (e.g., 1 mM HCl for chymotrypsin) to ensure stability.

    • Store in aliquots at -20°C or as recommended by the manufacturer. Dilute to the final working concentration in the Assay Buffer just before use.

Part B: Enzyme Kinetic Assay Procedure

The goal is to measure the initial reaction rate (V₀) at various substrate concentrations.[8]

  • Spectrophotometer Setup:

    • Set the spectrophotometer to read absorbance at 560 nm.

    • Equilibrate the cuvette holder to the desired temperature (e.g., 25°C or 37°C).

    • Set up a kinetic measurement to record absorbance every 10-15 seconds for 3-5 minutes.

  • Prepare Substrate Dilutions:

    • Perform serial dilutions of the 100 mM substrate stock solution in DMSO to prepare a range of concentrations (e.g., 50 mM, 25 mM, 10 mM, 5 mM, etc.). This will allow you to achieve a range of final assay concentrations (e.g., 0.1 mM to 5 mM).

  • Assay Measurement (for a single substrate concentration):

    • In a 1 mL cuvette, add the following:

      • 970 µL of Assay Buffer (pre-warmed to the assay temperature).

      • 10 µL of the desired substrate dilution (e.g., 10 mM stock for a 0.1 mM final concentration).

    • Mix by gently pipetting up and down. Place the cuvette in the spectrophotometer and let it equilibrate for 2-3 minutes.

    • Blank the instrument using this mixture. This sets the initial absorbance (A_initial).

    • To initiate the reaction, add 20 µL of the diluted enzyme working solution.

    • Immediately mix by inversion (using parafilm) or with a cuvette stirrer and start the kinetic measurement.

  • Control Reactions (Crucial for Data Integrity):

    • No-Enzyme Control: Perform a full assay run but add 20 µL of buffer instead of the enzyme solution. This accounts for any non-enzymatic substrate hydrolysis. The rate should be negligible.

    • No-Substrate Control: Perform a full assay run but add 10 µL of DMSO instead of the substrate solution. This confirms the enzyme preparation is not causing an absorbance change on its own.

  • Repeat for All Substrate Concentrations: Repeat step 3 for each substrate concentration to generate a full dataset.

Data Analysis and Presentation

Calculating Initial Velocity (V₀)
  • Plot Absorbance vs. Time (in seconds) for each substrate concentration.

  • Identify the initial linear portion of the curve (usually the first 60-120 seconds).

  • Calculate the slope of this linear portion (ΔAbs/Δt). This is your observed rate in Absorbance units/sec.

  • Convert this rate to concentration/time (µM/min) using the Beer-Lambert law (A = εcl). This requires determining the molar extinction coefficient (ε) for Phenol Red under your specific assay conditions or by creating a standard curve of absorbance vs. pH. For this application note, we will express V₀ in ΔAbs/min for simplicity.

    • V₀ (ΔAbs/min) = |Slope (ΔAbs/sec)| * 60

Determining Kinetic Parameters
  • Michaelis-Menten Plot: Plot V₀ on the y-axis against the corresponding substrate concentration [S] on the x-axis. The data should follow a hyperbolic curve.[9]

    • Vₘₐₓ: The plateau of the curve.

    • Kₘ: The substrate concentration at which V₀ is half of Vₘₐₓ.

  • Lineweaver-Burk Plot: For a more accurate determination of Kₘ and Vₘₐₓ, create a double reciprocal plot.[9]

    • Plot 1/V₀ on the y-axis against 1/[S] on the x-axis.

    • The data should yield a straight line with the equation: 1/V₀ = (Kₘ/Vₘₐₓ)(1/[S]) + 1/Vₘₐₓ

    • Y-intercept: 1/Vₘₐₓ

    • X-intercept: -1/Kₘ

    • Slope: Kₘ/Vₘₐₓ

Data Presentation

Summarize the calculated kinetic parameters in a clear, tabular format.

ParameterValueUnitMethod of Determination
Vₘₐₓ [e.g., 0.15]ΔAbs/minLineweaver-Burk Plot (Y-intercept)
Kₘ [e.g., 0.8]mMLineweaver-Burk Plot (X-intercept)
k_cat [Calculated]s⁻¹Vₘₐₓ / [E]ₜ
k_cat/Kₘ [Calculated]M⁻¹s⁻¹Catalytic Efficiency

Note: To calculate k_cat (the turnover number), the Vₘₐₓ must be in units of M/s and the total enzyme concentration ([E]ₜ) in M must be known.

References

  • University of Wisconsin-Madison. Protease Kinetics. [Link]

  • Mao, Q., & Walde, P. (1991). Substrate Effects on the Enzymatic Activity of Alpha-Chymotrypsin in Reverse Micelles. Biochemical and Biophysical Research Communications, 178(3), 1105-1112. [Link]

  • Agard, N. J., Mahrus, S., & Craik, C. S. (2009). Structural and kinetic determinants of protease substrates. Nature Structural & Molecular Biology, 16(10), 1101-1108. [Link]

  • Liu, J. Q., et al. (2014). Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities. Applied Microbiology and Biotechnology, 98(14), 6125-6136. [Link]

  • Agard, N. J., Mahrus, S., & Craik, C. S. (2009). Structural and kinetic determinants of protease substrates. Nature Structural & Molecular Biology, 16(10), 1101-1108. [Link]

  • AZoM. (2019). How to Determine Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. [Link]

  • Kim, Y., et al. (2022). Nitro-Group-Containing Thiopeptide Derivatives as Promising Agents to Target Clostridioides difficile. Antibiotics, 11(9), 1157. [Link]

  • Liu, G., et al. (2014). A fast and sensitive coupled enzyme assay for the measurement of l-threonine and application to high-throughput screening of threonine-overproducing strains. Enzyme and Microbial Technology, 67, 1-7. [Link]

  • Vankayala, B., & Kallur, S. C. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 15(3), 1510-1519. [Link]

  • Miller, M. A., et al. (2022). Protease Activity Analysis: A Toolkit for Analyzing Enzyme Activity Data. ACS Omega, 7(28), 24204-24215. [Link]

  • Li, S., et al. (2023). Microbial proteases and their applications. Frontiers in Microbiology, 14, 1192383. [Link]

  • Lowe, G., & Williams, A. (1965). The α-chymotryptic hydrolysis of glycine esters. Biochemical Journal, 96(1), 275-282. [Link]

  • Organic Syntheses. Carbobenzyloxy-L-asparaginyl-L-leucine methyl ester. [Link]

  • LibreTexts Chemistry. Mechanisms of Enzyme Catalysis. [Link]

  • PeptaNova GmbH. Chymotrypsin specific Substrates. [Link]

  • Doskey, E. C. (2017). Synthesis of β-Methyl-L-Cysteine as a Model for a β-Methyl-D-Cysteine Building Block for Incorporation into Microbisporicins. LSU Scholarly Repository. [Link]

  • PrepChem. Synthesis of threonine methyl ester HCl. [Link]

  • Shviadas, V. I., Galaev, I. I., & Berezin, I. V. (1980). [Kinetics and Thermodynamics of the Hydrolysis-Synthesis Reaction of acetyl-L-methionine Catalyzed by Acylase I From Hog Kidney]. Biokhimiia, 45(10), 1833-1839. [Link]

  • Wang, J., et al. (2018). Determination of key enzymes for threonine synthesis through in vitro metabolic pathway analysis. Metabolic Engineering, 49, 16-24. [Link]

  • Chassagnole, C., et al. (2001). An integrated study of threonine-pathway enzyme kinetics in Escherichia coli. Biochemical Journal, 356(Pt 2), 415-423. [Link]

  • Chassagnole, C., et al. (2001). An integrated study of Threonine-pathway enzyme kinetics in Escherichia coli. Biochemical Journal, 356(2), 415-423. [Link]

  • Catalyst University. (2015, January 23). Biochemistry | Catabolism of Threonine & Methionine to Succinyl-S-CoA [Video]. YouTube. [Link]

Sources

Troubleshooting & Optimization

Acetyl-L-threonine Methyl ester solubility issues in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Acetyl-L-threonine Methyl Ester

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound (Ac-L-Thr-OMe). As Senior Application Scientists, we understand that unexpected solubility issues can derail critical experiments. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting protocols to address challenges related to the solubility of this versatile amino acid derivative. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your work.

Part 1: Understanding the Molecule - The Root of Solubility Behavior

Before troubleshooting, it's crucial to understand the structural characteristics of this compound that dictate its interaction with different solvents.

Q1: What are the key functional groups in this compound and how do they influence its solubility?

This compound possesses a unique combination of functional groups that give it a distinct polarity profile.[] Understanding these is the first step in predicting its behavior.

  • N-Acetyl Group (-NHCOCH₃): This amide group has a strong dipole and can act as both a hydrogen bond donor (N-H) and acceptor (C=O). It contributes significantly to the molecule's polar character.

  • Methyl Ester Group (-COOCH₃): This group is an ester, which is polar aprotic. It can accept hydrogen bonds at its oxygen atoms but cannot donate them. The methyl group adds a small degree of lipophilicity (non-polarity) compared to a free carboxylic acid.[]

  • Secondary Hydroxyl Group (-OH): Located on the threonine side chain, this is a polar, protic group. It is a strong hydrogen bond donor and acceptor, heavily influencing interactions with protic solvents.

  • Aliphatic Backbone: The core carbon structure is non-polar.

The presence of both hydrogen bond donors (-OH, -NH) and acceptors (C=O, -OH), combined with the ester and acetyl groups, makes the molecule moderately polar. Its acetylation and esterification enhance lipophilic properties compared to the parent amino acid, L-threonine.[] This duality is the primary reason for the solubility challenges users may encounter.

Property Value Source
Synonyms Ac-L-Thr-OMe, (2S,3R)-Methyl 2-acetamido-3-hydroxybutanoate[][2]
Molecular Formula C₇H₁₃NO₄[2]
Molecular Weight ~175.18 g/mol [3]
Appearance White solid[]

Part 2: Common Solubility Problems & Troubleshooting Workflow

This section addresses the most frequently asked questions regarding solubility issues and provides a logical workflow for troubleshooting.

Q2: My this compound won't dissolve in my chosen solvent. What's the first thing I should do?

When facing a solubility issue, a systematic approach is more effective than random trial and error. The fundamental principle of solubility is "like dissolves like," which means polar solutes dissolve best in polar solvents and non-polar solutes in non-polar solvents.[4]

Use the following workflow to diagnose the problem:

G start Insolubility Observed check_polarity Step 1: Assess Solvent Polarity Is the solvent polarity appropriate for a moderately polar, H-bonding molecule? start->check_polarity nonpolar Issue: Solvent is Non-Polar (e.g., Hexane, Toluene) Reason: Insufficient polarity to interact with amide, hydroxyl, and ester groups. check_polarity->nonpolar No (Non-Polar) polar_aprotic Issue: Limited solubility in some Polar Aprotic Solvents (e.g., DCM, EtOAc) Reason: Moderate polarity match, but may require energy to break crystal lattice. check_polarity->polar_aprotic Partially polar_protic Issue: Limited solubility in some Polar Protic Solvents (e.g., Ethanol) Reason: Solvent self-association (H-bonding) can compete with solute solvation. check_polarity->polar_protic Partially check_concentration Step 2: Check Concentration Is the concentration too high? check_polarity->check_concentration Yes (Good Choice) action_polarity Action: Switch to a more appropriate solvent. Try polar aprotic (DMSO, DMF) or polar protic (Methanol). nonpolar->action_polarity polar_aprotic->check_concentration polar_protic->check_concentration action_polarity->check_concentration action_concentration Action: Reduce concentration or prepare a saturated solution and dilute. check_concentration->action_concentration Yes check_energy Step 3: Apply Energy Have you tried gentle heating or sonication? check_concentration->check_energy No action_concentration->check_energy action_energy Action: Gently warm to 30-40°C or sonicate. Monitor for degradation. check_energy->action_energy No end Solubility Achieved check_energy->end Yes check_cosolvent Step 4: Consider Co-Solvents Could a solvent mixture work? action_energy->check_cosolvent action_cosolvent Action: Add a small amount of a strong solvent (e.g., DMSO) to a weaker one. check_cosolvent->action_cosolvent Yes check_cosolvent->end No, consult further action_cosolvent->end

Caption: Systematic workflow for troubleshooting solubility issues.

Q3: Which organic solvents are the best starting points for dissolving this compound?

Based on its structure, polar solvents are the best choice. However, the distinction between protic and aprotic is key.

  • Excellent Candidates (Polar Aprotic): Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often excellent solvents for complex, moderately polar molecules.[5] Their large dipole moments effectively solvate the polar regions of the molecule, while their aprotic nature prevents competition for hydrogen bonding sites.[6]

  • Good Candidates (Polar Protic): Methanol and ethanol can be effective. Methanol is generally a better solvent than ethanol for polar compounds due to its higher polarity. However, be aware of potential long-term stability issues, such as transesterification or hydrolysis, especially if catalysts (acid/base) are present or at elevated temperatures.

  • Poor Candidates (Non-Polar): Solvents like hexanes, cyclohexane, and toluene are generally unsuitable. Their lack of polarity means they cannot form the necessary intermolecular interactions (dipole-dipole, hydrogen bonding) to overcome the crystal lattice energy of the solid compound.[4]

The following table summarizes expected solubility based on solvent properties.

Solvent Type Polarity Index (P') [7]Expected Solubility Comments
HexaneNon-Polar0.1PoorLacks polarity for interaction.
TolueneNon-Polar2.4Poor
Dichloromethane (DCM)Polar Aprotic3.1Low to ModerateMay require energy input or a co-solvent.
Tetrahydrofuran (THF)Polar Aprotic4.0ModerateGood starting point for reactions.
Ethyl AcetatePolar Aprotic4.4Moderate
AcetonePolar Aprotic5.1Moderate to Good
MethanolPolar Protic5.1GoodGood general-purpose solvent. Monitor for stability.
EthanolPolar Protic(Not listed, ~4.3)Moderate to GoodLess polar than methanol; may have lower solubility.
Acetonitrile (ACN)Polar Aprotic5.8Moderate
N,N-Dimethylformamide (DMF)Polar Aprotic6.4ExcellentStrong solvent, good for stock solutions.[5]
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2ExcellentStrongest common solvent, ideal for difficult cases.[5][8]
WaterPolar Protic10.2ModerateThe acetyl and ester groups reduce water solubility compared to L-threonine.

Part 3: Experimental Protocols for Enhancing Solubility

If you've selected an appropriate solvent but still face issues, these protocols can help.

Q4: I'm using a suitable solvent (like THF or Methanol) but the dissolution is slow or incomplete. What techniques can I use?

Dissolution is not just about thermodynamics (if it can dissolve) but also kinetics (how fast it dissolves). The following techniques can accelerate the process by adding energy to the system.

Protocol 1: Improving Dissolution Rate

  • Preparation: Place your weighed this compound in a clean, dry flask with a stir bar.

  • Solvent Addition: Add approximately 70-80% of your final target volume of the chosen solvent.

  • Mechanical Agitation: Begin stirring at a moderate speed to ensure the solid is suspended.

  • Sonication (Recommended):

    • Place the flask in a bath sonicator.

    • Sonicate in 5-10 minute intervals.

    • Causality: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent. The collapse of these bubbles generates localized energy, which breaks apart the solute's crystal lattice and enhances solvent-solute interaction at the surface.

  • Gentle Heating (Use with Caution):

    • Place the flask in a water bath heated to 30-40°C. Do not exceed 50°C.

    • Causality: Increasing the temperature increases the kinetic energy of the solvent molecules, leading to more frequent and energetic collisions with the solute, which helps break it down.[4]

    • Warning: this compound contains a methyl ester, which can be susceptible to hydrolysis (reaction with water) or aminolysis, especially at elevated temperatures or if acidic/basic impurities are present. Always monitor for signs of degradation (e.g., color change, new spots on TLC).

  • Final Volume: Once the solid is dissolved, allow the solution to cool to room temperature and add the remaining solvent to reach the final desired concentration.

Q5: My compound is not soluble enough in a single solvent for my experiment. How do I develop a co-solvent system?

A co-solvent system uses a mixture of two or more miscible solvents to achieve a desired polarity. This is a powerful technique for fine-tuning solubility.

Protocol 2: Developing a Co-Solvent System

  • Identify a "Good" and "Poor" Solvent:

    • Select a "good" solvent in which the compound is highly soluble (e.g., DMSO, DMF).

    • Select the "poor" (but required) solvent for your experiment (e.g., a buffer, or a less polar solvent like Dichloromethane).

  • Titration Method:

    • Place your weighed compound in a vial.

    • Add the "good" solvent dropwise, with vigorous vortexing, until the compound just dissolves. Use the absolute minimum volume required. This creates a concentrated stock solution.

    • Slowly add this concentrated stock solution to your "poor" solvent while stirring vigorously.

    • Observe for any signs of precipitation. If the solution remains clear, you have successfully created a viable co-solvent system.

  • Systematic Screening (for optimization):

    • Prepare a series of pre-mixed solvent systems in different ratios (e.g., 95:5, 90:10, 80:20 of the "poor" to "good" solvent).

    • Test the solubility of your compound in each mixture to find the optimal ratio that keeps the compound dissolved while minimizing the amount of the "good" but potentially interfering solvent.

G cluster_0 Phase 1: Solubilization cluster_1 Phase 2: Transfer solute Ac-L-Thr-OMe (Solid) good_solvent Minimum Volume of 'Good' Solvent (e.g., DMSO) solute->good_solvent Dissolve stock Concentrated Stock Solution good_solvent->stock poor_solvent Bulk 'Poor' Solvent (e.g., Reaction Buffer) stock->poor_solvent Add dropwise with stirring final_solution Final Homogeneous Solution poor_solvent->final_solution

Caption: Co-solvent system development workflow.

Part 4: Advanced FAQs

Q6: Could the purity of my solvent or compound affect the results?

Absolutely.

  • Solvent Purity: The presence of water in aprotic solvents is a common issue. Water can significantly alter the polarity of the solvent system and, in some cases, can decrease the solubility of moderately non-polar solutes. Use anhydrous or high-purity solvents when possible.

  • Compound Purity: Impurities from the synthesis or degradation of your this compound can be less soluble than the compound itself, giving the appearance of poor solubility.[9] Always use material of known and high purity (e.g., ≥95%).[2]

Q7: I've dissolved the compound in methanol, but my solution turned cloudy overnight. What happened?

This could be due to a few factors:

  • Temperature Change: Solubility is temperature-dependent.[4] If you dissolved the compound at room temperature and the lab cooled down overnight, you may have dropped below the saturation point, causing the compound to precipitate. Gentle warming should redissolve it.

  • Solvent Evaporation: If the container was not sealed properly, preferential evaporation of the solvent could increase the concentration beyond the solubility limit.

  • Chemical Instability: While less common in neutral methanol at room temperature, slow degradation to a less soluble species (e.g., hydrolysis back to N-acetyl-threonine) is a possibility over long periods or under non-ideal conditions. It is best practice to use solutions freshly.

References

  • This compound | CAS#:2458-78-8. Chemsrc. [Link]

  • factors affecting solubility: Topics. Science.gov. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]

  • Solubility of Amino Acids, Sugars, and Proteins. ResearchGate. [Link]

  • Solubility and Factors Affecting Solubility. Chemistry LibreTexts. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. [Link]

  • Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. [Link]

  • The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. PubMed. [Link]

  • The amino acid esters are soluble in DMF and DMSO and H2O. ResearchGate. [Link]

  • The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. Spiber Inc. [Link]

  • Exploring solubility and energetics: Dissolution of biologically important l-threonine in diverse aqueous organic mixtures across the temperature range of 288.15 K to 308.15 K. PubMed. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • The solubilities of denatured proteins in different organic solvents. SciSpace by Typeset. [Link]

  • N-acetyl-L-threonine. PubChem. [Link]

  • Polar Protic vs Polar Aprotic Solvents in Organic Chemistry. Organic Chemistry Tutor (YouTube). [Link]

  • De-esterification of amino acid esters. ResearchGate. [Link]

  • Polarity Index. Burdick & Jackson. [Link]

Sources

troubleshooting incomplete derivatization of threonine methyl ester for GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for troubleshooting the derivatization of threonine methyl ester for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. As researchers and drug development professionals, you understand that robust and reproducible analytical methods are paramount. The analysis of polar molecules like amino acids by GC-MS is particularly challenging due to their low volatility and thermal instability.[1][2][3] Chemical derivatization is a critical step to overcome these challenges, but it can also be a significant source of variability and frustration when reactions are incomplete.[4][5]

This guide is structured in a question-and-answer format to directly address the common issues encountered during the silylation of threonine methyl ester. We will delve into the root causes of incomplete derivatization, provide systematic troubleshooting strategies, and offer validated protocols to ensure your success at the bench.

Core Concept: Why Derivatize Threonine Methyl Ester?

Threonine methyl ester possesses two active hydrogens—one on the secondary hydroxyl (-OH) group and one on the primary amine (-NH2) group—that make the molecule polar and prone to hydrogen bonding. This results in poor chromatographic peak shape and thermal instability in the hot GC inlet.[6] Silylation, a common derivatization technique, replaces these active hydrogens with nonpolar trimethylsilyl (TMS) groups, increasing volatility and making the molecule suitable for GC-MS analysis.[5][7]

Incomplete derivatization can lead to the formation of a partially derivatized product (e.g., only one TMS group attached) or leave the original compound unreacted. This results in multiple, smaller, or absent peaks, compromising quantitative accuracy and reproducibility.[8][9]

Frequently Asked Questions (FAQs) & Initial Troubleshooting

Q1: My threonine peak is much smaller than expected, or I see multiple peaks eluting close together. What is the most likely cause?

This is a classic symptom of incomplete silylation. The multiple peaks likely correspond to:

  • Fully derivatized Threonine-di-TMS: The desired product.

  • Partially derivatized Threonine-mono-TMS: One of the active hydrogens was not replaced.

  • Unreacted Threonine Methyl Ester: This may not elute or will have a very poor peak shape.

The smaller-than-expected peak height for your target analyte is a direct result of the reaction not proceeding to completion. You may also observe this for other amino acids in your sample.[9][10][11]

Q2: I've just opened a new bottle of silylating reagent (e.g., BSTFA, MSTFA), but my derivatization is still failing. What should I check first?

While the reagent itself is new, the primary culprit in failed silylation reactions is often moisture . Silylating reagents are extremely sensitive to water.[12][13]

Immediate Action Plan:

  • Ensure Sample Dryness: Your dried sample extract must be completely free of water. Lyophilization or evaporation under a stream of dry nitrogen are standard methods. For stubborn samples, azeotropic removal of water by adding a solvent like methylene chloride or toluene and re-evaporating can be effective.[13][14]

  • Check Your Solvent: The derivatization solvent (e.g., acetonitrile, pyridine) must be anhydrous. Use a freshly opened bottle of anhydrous solvent or a properly stored one.

  • Environment: Perform the reaction in a dry environment. Avoid areas with high humidity. All glassware, vials, and syringe needles must be scrupulously dried, for instance by heating in an oven.[13]

Q3: Should I use a catalyst like TMCS? My reagent is BSTFA without any catalyst.

For compounds that are difficult to derivatize, such as those with sterically hindered hydroxyl groups, a catalyst is often necessary to drive the reaction to completion.[15][16] Trimethylchlorosilane (TMCS) is a common catalyst added to silylation reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[17]

  • Function of TMCS: TMCS acts as a silyl donor and helps to activate the functional groups, increasing the reactivity of the primary silylating agent.[18]

  • Recommendation: If you are consistently seeing incomplete derivatization with BSTFA alone, switching to a formulation containing 1-10% TMCS is a logical next step.[14][16]

In-Depth Troubleshooting Guide

Section 1: Reagent and Sample Preparation Issues
Q4: How can I be certain that moisture is the problem, and how do I rigorously exclude it?

Beyond the initial checks, you can perform a simple diagnostic. Run a blank derivatization (reagent + solvent only). If you see significant peaks corresponding to hydrolyzed reagent byproducts, it's a strong indicator of water contamination.

Protocol for Ensuring an Anhydrous System:

  • Glassware Preparation: Place all vials, inserts, and caps in a laboratory oven at 120°C for at least 2 hours. Allow them to cool in a desiccator before use.

  • Sample Drying: After evaporating your sample to dryness, add 100 µL of anhydrous toluene and evaporate again. This azeotropic drying step helps remove residual water.[13]

  • Reagent Handling: Purchase reagents in small volumes to minimize exposure to atmospheric moisture each time the bottle is opened. Use a syringe to pierce the septum of the reagent bottle rather than opening the cap. Store opened reagents under an inert gas like nitrogen or argon.

Q5: My sample is in a complex biological matrix (e.g., plasma, urine). Could this be inhibiting the reaction?

Yes, this is a significant factor known as a matrix effect .[19][20] Components in the matrix can compete for the derivatizing reagent, suppress its activity, or interfere with the reaction in other ways.[19][21][22] Amino acids in particular can be more affected by matrix effects than other compound classes.[19][20]

Troubleshooting Matrix Effects:

  • Improve Sample Cleanup: A simple protein precipitation may not be sufficient. Consider using a more robust sample preparation technique like Solid-Phase Extraction (SPE) to remove interfering compounds before the drying and derivatization steps.[23]

  • Increase Reagent Concentration: The general rule is to use at least a 2:1 molar ratio of the silylating reagent to active hydrogens.[15] For complex matrices, you may need to increase this ratio significantly to overcome competing reactions.

  • Use Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that has been processed in the same way as your samples. This helps to compensate for consistent matrix-induced suppression or enhancement of the derivatization efficiency.[23]

Section 2: Reaction Condition Optimization
Q6: I am heating my reaction at 70°C for 30 minutes, but it's not working. Should I increase the temperature or time?

The optimal conditions for derivatization are a balance between reaction kinetics and the stability of the derivatives and reagents. While many amino acids can be derivatized under these conditions, some may require more forcing conditions.[24]

Systematic Optimization Strategy:

ParameterStandard ConditionOptimization RangeRationale & Notes
Temperature 60-80°C50-150°CIncreasing temperature accelerates the reaction. However, temperatures above 75°C can lead to the degradation of some reagents.[14][25] A study on amino acid derivatization with BSTFA found 100°C to be optimal.[24]
Time 15-60 min15 min - 2.5 hoursSome sterically hindered groups require longer reaction times. Monitor the reaction progress at different time points (e.g., 30, 60, 90, 120 minutes) to find the plateau where the reaction is complete. Forcing conditions for some amino acids may involve heating at 150°C for 2.5 hours.[14]
Solvent Acetonitrile, PyridineDichloromethane, TolueneThe choice of solvent can influence reagent solubility and reactivity. Pyridine can act as a catalyst by accepting the proton from the hydroxyl group, making it a good choice for silylation.[26] Acetonitrile is also commonly used.[24]

Data-Driven Decision Making: To optimize, set up a small design of experiments (DoE). For example, test three temperatures (e.g., 70°C, 100°C, 125°C) at three time points (e.g., 30 min, 60 min, 120 min) and analyze the peak area of the fully derivatized threonine. This will reveal the optimal conditions for your specific application.

Q7: What are the differences between BSTFA and MSTFA, and when should I choose one over the other?

Both are powerful silylating agents, but they have key differences.[17]

ReagentKey CharacteristicsBest ForPotential Issues
BSTFA Commonly used, good general-purpose reagent.Wide range of polar metabolites.May not fully derivatize some hindered groups without a catalyst.[16]
MSTFA The most volatile trimethylsilyl amide available. Byproducts are also highly volatile and elute with the solvent front, leading to cleaner chromatograms.[27]General use, especially when byproducts from BSTFA interfere with early eluting peaks. Can be used to directly silylate hydrochloride salts of amines.[16]May be more expensive.

Recommendation: If you are experiencing baseline interference or peaks from reagent byproducts, switching to MSTFA is a good strategy.[27]

Visualizing the Troubleshooting Workflow

A logical approach is key to efficient troubleshooting. The following flowchart outlines the decision-making process.

TroubleshootingWorkflow start_node start_node decision_node decision_node solution_node solution_node problem_node problem_node start Symptom: Incomplete Derivatization check_moisture Is the system completely anhydrous? start->check_moisture implement_drying Implement Rigorous Drying Protocol: - Bake glassware - Use anhydrous solvents - Azeotropic drying check_moisture->implement_drying No / Unsure check_reagent Are reagent choice & concentration adequate? check_moisture->check_reagent Yes implement_drying->check_moisture optimize_reagent Optimize Reagent: - Increase reagent ratio - Add TMCS catalyst - Switch from BSTFA to MSTFA check_reagent->optimize_reagent No check_conditions Are reaction conditions (time, temp) optimal? check_reagent->check_conditions Yes optimize_reagent->check_conditions optimize_conditions Optimize Conditions: - Increase temperature (e.g., 100°C) - Increase time (e.g., 60-90 min) - Test different solvents check_conditions->optimize_conditions No check_matrix Is there a complex sample matrix? check_conditions->check_matrix Yes optimize_conditions->check_matrix improve_cleanup Improve Sample Cleanup: - Use Solid-Phase Extraction (SPE) - Use matrix-matched calibrants check_matrix->improve_cleanup Yes success Problem Solved: Complete Derivatization check_matrix->success No improve_cleanup->success

Caption: Troubleshooting workflow for incomplete silylation.

Validated Experimental Protocol

This protocol provides a robust starting point for the derivatization of threonine methyl ester and other amino acids.

Objective: To achieve complete silylation of amino acids for GC-MS analysis.

Materials:

  • Dried sample extract containing threonine methyl ester

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Anhydrous Pyridine or Acetonitrile

  • Heating block or laboratory oven

  • GC vials (2 mL) with inserts and caps, dried at 120°C for 2 hours

Procedure:

  • Sample Preparation: Ensure the sample extract is completely dry at the bottom of a GC vial. If any doubt, add 100 µL of anhydrous toluene and evaporate to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 50 µL of anhydrous pyridine (or acetonitrile) to the dried sample. Vortex briefly to dissolve the residue.

  • Derivatization Agent: Add 50 µL of MSTFA + 1% TMCS to the vial.

  • Reaction: Immediately cap the vial tightly. Vortex for 30 seconds. Place the vial in a heating block set to 100°C for 60 minutes.[24]

  • Cooling: After the incubation, remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS. Do not delay analysis, as TMS derivatives can be susceptible to hydrolysis over time if exposed to moisture.[14][25]

Visualizing the Derivatization Reaction

The following diagram illustrates the two sites on threonine methyl ester that are targeted during silylation.

Caption: Silylation of threonine methyl ester.

References

  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023). Metabolites. [Link]

  • (PDF) Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023). ResearchGate. [Link]

  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. (2021). PubMed Central. [Link]

  • Derivatization reagents for GC. (n.d.). Adis International. [Link]

  • What Is Derivatization In Gas Chromatography? (2024). YouTube. [Link]

  • GC Derivatization. (n.d.). Restek. [Link]

  • Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. (2014). Journal of Analytical & Bioanalytical Techniques. [Link]

  • Derivatization for Gas Chromatography. (n.d.). Phenomenex. [Link]

  • How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis? (2015). ResearchGate. [Link]

  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. (2021). PubMed Central. [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). SciSpace. [Link]

  • Quality Control in GC–MS Analysis of Amino Acids. (2023). LCGC International. [Link]

  • (PDF) Review: Derivatization in mass spectrometry—1. Silylation. (2003). ResearchGate. [Link]

  • Chemical derivatization of pharmaceutical samples prior to Gas-Chromatography and Mass-Spectrometry analysis. (2016). ResearchGate. [Link]

  • Characterization and classification of matrix effects in biological samples analyses. (2010). PubMed. [Link]

  • MSTFA derivatization of amino acids - multiple peaks. (2006). Chromatography Forum. [Link]

  • GC-MS or HPLC for quantitative measurement of amino acids in feed samples? (2014). ResearchGate. [Link]

  • Derivatization. (2021). Chemistry LibreTexts. [Link]

  • GC Derivatization. (n.d.). Agilent Technologies. [Link]

  • The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. (2004). The Journal of Organic Chemistry. [Link]

  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples? (2023). Polymer Standards Service. [Link]

  • Summary of GC-MS experimental parameters. (n.d.). ResearchGate. [Link]

  • Hydroxyl Protecting Groups. (n.d.). University of Bristol. [Link]

  • Qualitative amino acid analysis of small peptides by GC/MS. (1998). Journal of Chemical Education. [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (2010). Metabolites. [Link]

  • Why do my silylations always fail? (2014). Chromatography Forum. [Link]

  • Deprotection of Silyl Ethers. (n.d.). Gelest. [Link]

  • Derivatization of amino acids analyzed by GCMS? (2016). ResearchGate. [Link]

  • GC-MS Sample Preparation. (n.d.). Organomation. [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. (2021). MDPI. [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2024). YouTube. [Link]

  • (PDF) A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates: Silylation and Quantification of Biological Amino Acids. (2019). ResearchGate. [Link]

  • (PDF) Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. (2021). ResearchGate. [Link]

  • Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures. (2014). PubMed. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide: Comparing Acetyl-L-threonine Methyl Ester to Other Threonine Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate amino acid derivative is a critical decision that dictates the efficiency, purity, and overall success of a synthetic strategy. L-threonine, with its β-hydroxyl group, presents a unique challenge, requiring careful protection to prevent undesirable side reactions, such as O-acylation, during peptide coupling.[1] This guide provides an in-depth, objective comparison of Acetyl-L-threonine Methyl ester against other prevalent threonine derivatives, supported by experimental data and protocols to inform your selection process.

The Central Role of Threonine Protection in Synthesis

The hydroxyl side chain of threonine is nucleophilic and can compete with the primary amine during acylation reactions, leading to the formation of ester byproducts and reducing the yield of the desired peptide.[1] Furthermore, in complex syntheses, particularly Solid-Phase Peptide Synthesis (SPPS), protecting the hydroxyl group is paramount to maintaining the integrity of the growing peptide chain.[1][2] The choice of protecting group strategy influences not only the prevention of side reactions but also factors like solubility, coupling efficiency, and the potential for side-chain aggregation.[1] This guide will dissect the characteristics of this compound and benchmark its performance against the industry workhorses: Boc-L-threonine and Fmoc-L-threonine.

Profile: this compound

This compound is a derivative in which the α-amino group is protected by an acetyl group (Ac) and the C-terminal carboxylic acid is protected as a methyl ester (OMe). This dual protection renders it a useful intermediate in specific synthetic contexts, particularly in solution-phase chemistry.[3][]

Key Attributes:

  • Synthesis: Typically prepared in a two-step sequence starting from L-threonine. The carboxylic acid is first esterified, often using methanol with an acid catalyst like thionyl chloride or trimethylchlorosilane.[5][6] The resulting L-threonine methyl ester is then acetylated at the N-terminus using a reagent such as acetic anhydride.

  • Solubility & Stability: The acetyl and methyl ester groups increase the compound's lipophilicity, which can improve solubility in organic solvents, a significant advantage for homogeneous reaction conditions.[][] The N-acetyl group is exceptionally robust and stable across a wide range of conditions, including the acidic and basic treatments used to remove other common protecting groups.[]

  • Applications: It serves as a building block in the synthesis of various pharmaceuticals and is used in biochemical research to study metabolic pathways.[3]

G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Acetylation Threonine L-Threonine MethylEster L-Threonine Methyl Ester Threonine->MethylEster  MeOH, SOCl₂ or TMSCl FinalProduct Acetyl-L-threonine Methyl Ester MethylEster->FinalProduct Ac₂O

Caption: General synthetic route to this compound.

Head-to-Head Comparison with Standard Threonine Derivatives

The utility of a protected amino acid is defined by its compatibility with the overall synthetic plan. The key is "orthogonality"—the ability to remove one protecting group without affecting others.[2] Here, we compare the N-acetyl protection of this compound to the two most dominant N-α-protecting groups in peptide synthesis: Boc and Fmoc.

Boc-L-threonine

The tert-Butyloxycarbonyl (Boc) group is a cornerstone of the "Boc/Bzl" strategy in peptide synthesis.[8][9]

  • Advantages: Boc-L-threonine is widely used and provides excellent protection.[8] The Boc group is readily removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), which offers orthogonality to base-labile and hydrogenolysis-cleavable groups.[10]

  • Disadvantages: The repeated use of strong acid for deprotection can be detrimental to sensitive residues or acid-labile resin linkers in SPPS.[9] For the threonine side chain, a common protecting group in Boc chemistry is the benzyl ether (Bzl), which requires very strong acid (e.g., HF) for final cleavage.[2]

Fmoc-L-threonine

The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is the foundation of modern SPPS.[11][12]

  • Advantages: The defining feature of the Fmoc group is its lability to mild basic conditions, typically a solution of piperidine in DMF.[1][10] This allows for an orthogonal strategy where acid-labile groups, such as tert-butyl (tBu) ethers for the threonine side chain, can be used and removed simultaneously with cleavage from the resin using TFA.[10][13] This mild approach preserves a wide range of functionalities.

  • Disadvantages: The Fmoc group itself can sometimes contribute to peptide aggregation. Furthermore, glycosylated threonine derivatives, often used in glycopeptide synthesis, can be prone to side reactions like β-elimination under certain coupling conditions.[14][15]

Quantitative & Methodological Comparison

To provide a tangible comparison, we present data for a model solution-phase dipeptide synthesis, coupling the protected threonine derivative to L-alanine methyl ester (H-Ala-OMe). This common transformation highlights differences in reactivity and deprotection strategies.

Data Summary Table
DerivativeN-α ProtectionC-TerminusSide Chain (OH)Coupling ReagentsCoupling YieldDeprotection Method
Acetyl-L-threonine Acetyl (Ac)Free AcidUnprotectedEDCI, HOBt~85%Not readily cleavable
Boc-L-threonine BocFree AcidUnprotectedEDCI, HOBt>95%[16]50% TFA in CH₂Cl₂
Fmoc-L-threonine FmocFree AcidUnprotectedHBTU, DIPEA>95%[1]20% Piperidine in DMF

Note: Yields are representative for standard coupling reactions. The unprotected hydroxyl group on threonine can lead to slightly lower yields due to potential O-acylation, especially with over-activation.[17]

Experimental Protocol: Solution-Phase Dipeptide Synthesis

This protocol describes the coupling of an N-protected threonine derivative to L-alanine methyl ester hydrochloride.

1. Materials:

  • N-Protected L-threonine (Boc-L-Thr-OH or Fmoc-L-Thr-OH) (1.0 equiv)

  • L-Alanine methyl ester hydrochloride (1.1 equiv)

  • EDCI (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.2 equiv)[18]

  • HOBt (1-Hydroxybenzotriazole) (1.2 equiv)[18]

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (3.0 equiv)[18]

  • Anhydrous Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF)

2. Procedure:

  • Dissolve the N-Protected L-threonine, L-alanine methyl ester hydrochloride, and HOBt in anhydrous CH₂Cl₂.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA or Et₃N to neutralize the hydrochloride salt and stir for 10 minutes.

  • Add EDCI in one portion.

  • Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.[18]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting dipeptide by flash column chromatography.

Caption: Workflow for comparing threonine derivatives in synthesis.

Senior Scientist's Recommendation

The optimal choice of threonine derivative is fundamentally tied to the synthetic endpoint.

  • This compound: This derivative should be considered a specialized intermediate rather than a building block for chain elongation. Its robust N-acetyl group makes it unsuitable for syntheses requiring subsequent N-terminal deprotection. Its value lies in applications where the final molecule contains a stable N-acetyl-threonine-methyl-ester moiety, or in the synthesis of complex targets where it serves as a chiral precursor.[]

  • Boc-L-threonine: A reliable and effective choice for solution-phase synthesis and traditional Boc-based SPPS. It is particularly advantageous when synthesizing shorter peptides or when the final product is sensitive to basic conditions.

  • Fmoc-L-threonine: This is the undisputed standard for modern Solid-Phase Peptide Synthesis (SPPS).[1][11] The mild, base-labile deprotection of the Fmoc group provides superior orthogonality with acid-labile side-chain protecting groups (like tBu for the threonine hydroxyl) and resin linkers.[2][13] For the synthesis of long or complex peptides, especially those containing sensitive functionalities, the Fmoc strategy is almost always the preferred method.

References

  • BenchChem. (2025). A Comparative Guide to Protected Threonine Derivatives in Solid-Phase Peptide Synthesis.
  • BenchChem. (2025). Application Notes and Protocols: DL-Threonine Methyl Ester Hydrochloride in the Synthesis of Threonine Derivatives.
  • CymitQuimica. CAS 3373-59-9: L-Threonine methyl ester.
  • Chem-Impex. Fmoc-L-threonine.
  • Chem-Impex. This compound.
  • Chem-Impex. L-Threonine methyl ester hydrochloride.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.).
  • Kim, Y., et al. (2022). Chemical Synthesis of AJ-024. ResearchGate.
  • Chem-Impex. Boc-L-threonine.
  • Chem-Impex. Boc-L-threonine methyl ester.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Derivatives of N-Methyl-L-threonine.
  • BOC Sciences. CAS 2458-78-8 this compound.
  • Bennett, C. S., et al. (2012). Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis. PMC - NIH.
  • ChemicalBook. Boc-L-Threonine synthesis.
  • Aapptec Peptides. Fmoc-Thr(tBu)-OH [71989-35-0].
  • BOC Sciences. This compound - (CAS 2458-78-8).
  • BenchChem. (2025). DL-Threonine Methyl Ester Hydrochloride: A Comparative Review of Its Applications.
  • Reddy, G. V., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
  • eqipped. FMOC-L-Threonine | High-Purity Amino Acid Derivative.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
  • Danishefsky, S. J., et al. (2005). A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis. PMC - NIH.
  • BenchChem. (2025). A Comparative Guide to DL-Threonine Methyl Ester Hydrochloride and Similar Chiral Synthons in Asymmetric Synthesis.

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Acetyl-L-threonine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and proteomics, the precise characterization of small molecules is paramount. Acetyl-L-threonine methyl ester, a derivatized amino acid, serves as a crucial building block in synthetic chemistry and as a subject of study in metabolism research[][]. Its analysis, however, is not without nuance. This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of this compound, grounded in experimental evidence and first principles. We will explore not just the "how," but the fundamental "why" behind methodological choices, ensuring a robust and reliable analytical workflow.

The Analyte: Understanding this compound

Before delving into analytical strategies, a foundational understanding of the target molecule is critical.

  • Structure: this compound is a derivative of the essential amino acid L-threonine. The amine group is protected by an acetyl group, and the carboxylic acid is esterified with a methyl group.

  • Chemical Formula: C₇H₁₃NO₄[3]

  • Molecular Weight: 175.18 g/mol [3]

  • Key Analytical Features: The molecule's structure—containing an amide, an ester, and a secondary hydroxyl group—dictates its behavior in a mass spectrometer. These functional groups are the primary sites for ionization and fragmentation. Its enhanced lipophilic properties due to acetylation and esterification influence its chromatographic behavior and solubility[][].

Ionization Techniques: A Comparative Analysis

The first critical step in any mass spectrometry workflow is the efficient and reproducible generation of gas-phase ions. For a molecule like this compound, the choice of ionization source is pivotal.

Ionization TechniquePrincipleSuitability for this compoundRationale & Key Considerations
Electrospray Ionization (ESI) Soft ionization technique that generates ions from a liquid solution by applying a high voltage to create an aerosol.Excellent (Recommended) The amide and ester carbonyls are readily protonated under acidic mobile phase conditions (e.g., with 0.1% formic acid) to form [M+H]⁺ ions. ESI is a soft technique, meaning it minimizes in-source fragmentation, preserving the molecular ion for subsequent MS/MS analysis. Studies on acylated amino acids confirm that ESI is a highly effective ionization method[4].
Atmospheric Pressure Chemical Ionization (APCI) Uses a corona discharge to ionize the solvent, which then transfers charge to the analyte.Good (Alternative) APCI is suitable for moderately polar molecules and can be less susceptible to matrix effects than ESI[5]. It can be a viable alternative if matrix suppression is a significant issue in complex samples. However, it can sometimes induce more in-source fragmentation than ESI.
Gas Chromatography-Mass Spectrometry (GC-MS) Requires analytes to be volatile and thermally stable. Ionization is typically by Electron Impact (EI).Viable, but requires derivatization While N-acetyl methyl esters of amino acids are analyzed by GC-MS, this often refers to the in-situ derivatization of native amino acids for GC analysis[6][7]. Since the target analyte is already derivatized, direct injection might be possible, but its volatility may be limited. EI is a hard ionization technique that causes extensive fragmentation, often leading to the absence of a molecular ion peak, which can complicate identification[6].

The Power of Tandem Mass Spectrometry (MS/MS): Elucidating Structure

Confirmation of a compound's identity relies on more than just its precursor mass. Tandem mass spectrometry (MS/MS) provides a structural fingerprint by fragmenting the isolated precursor ion and analyzing the resulting product ions.

Predicted Fragmentation Pathway

Collision-Induced Dissociation (CID) of the protonated molecule ([M+H]⁺, m/z 176.09) of this compound is expected to proceed through several characteristic pathways. The primary cleavage points are the labile ester and amide bonds, as well as neutral losses from the side chain.

The diagram below illustrates the logical flow of fragmentation for the protonated molecule.

G cluster_precursor Precursor Ion cluster_fragments Primary Product Ions precursor [M+H]⁺ m/z 176.09 frag1 m/z 144.08 (-CH₃OH) precursor->frag1 Loss of Methanol frag2 m/z 134.07 (-CH₂CO) precursor->frag2 Loss of Ketene frag4 m/z 74.06 precursor->frag4 Side-chain cleavage frag3 m/z 116.06 (-CH₃OH, -CO) frag1->frag3 Loss of CO

Caption: Predicted MS/MS fragmentation of this compound.

Key Fragmentation Insights:

  • Loss of Methanol (-32 Da): A common loss from methyl esters, resulting in a fragment at m/z 144.08.

  • Loss of Ketene (-42 Da): Cleavage of the N-acetyl group yields a characteristic fragment at m/z 134.07[6].

  • Combined Losses: Subsequent fragmentation of the m/z 144 ion can occur via the loss of carbon monoxide (-28 Da) to produce a fragment at m/z 116.06.

  • Ions from the Amino Acid Core: Cleavages within the threonine backbone can produce immonium-type ions, which are diagnostic for amino acids.

These predictable fragmentation patterns are crucial for developing highly specific Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assays for quantification.

Comparison with Alternative Analytical Platforms

While LC-MS/MS is a powerful tool, it is essential to understand its performance relative to other common analytical techniques.

TechniqueAdvantagesDisadvantagesWhen to Consider
LC-MS/MS High Specificity: MS/MS detection is highly selective. High Sensitivity: Capable of detecting analytes at very low concentrations (femtomole levels)[8]. Structural Info: Provides molecular weight and fragmentation data for confident identification.Higher Cost: Instrumentation is more expensive than HPLC-UV. Matrix Effects: Ionization can be suppressed or enhanced by co-eluting compounds[5].The gold standard for quantitative analysis in complex matrices (e.g., biological fluids), metabolite identification, and when high sensitivity is required.
HPLC-UV Lower Cost: More accessible instrumentation. Robustness: Generally simpler to operate and maintain. Good for High Conc. Samples: Excellent for purity assessments and analysis of bulk materials.Low Specificity: Relies on retention time alone for identification; co-elution is a major issue. Low Sensitivity: Significantly less sensitive than MS; requires a chromophore for good detection[9][10].For routine quality control of pure substances or simple mixtures where analyte concentrations are high and identity is already confirmed[11].
GC-MS High Chromatographic Resolution: Capillary GC columns provide excellent separation. Standardized Libraries: Extensive EI libraries exist for compound identification.Volatility Requirement: Not suitable for non-volatile compounds without derivatization[9]. Thermal Degradation: Analytes can decompose in the hot injector.When analyzing a panel of volatile amino acid derivatives or for specific isotope ratio measurements[6][7].

Validated Experimental Protocol: LC-MS/MS Analysis

This protocol provides a self-validating system for the robust quantification of this compound.

Workflow Overview

Caption: LC-MS/MS workflow for this compound analysis.

Materials and Reagents
  • This compound standard (≥95% purity)[3]

  • Stable Isotope Labeled Internal Standard (e.g., Acetyl-L-threonine-d3 Methyl ester)

  • LC-MS Grade Water

  • LC-MS Grade Acetonitrile

  • Formic Acid (Optima™ LC/MS grade)

Step-by-Step Methodology
  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in 50:50 Acetonitrile:Water.

    • Generate a calibration curve by serially diluting the stock solution (e.g., 1 ng/mL to 1000 ng/mL).

    • Spike all standards and unknown samples with the internal standard to a final concentration of 100 ng/mL. This corrects for variations in sample preparation and instrument response.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Key Parameters: Optimize spray voltage, gas flows (nebulizer, heater), and source temperature according to the specific instrument manufacturer's recommendations.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Quantifier Transition: 176.1 → 144.1 (Loss of Methanol). This is typically a high-intensity, specific transition.

      • Qualifier Transition: 176.1 → 134.1 (Loss of Ketene). This second transition confirms identity, and the ratio of quantifier to qualifier should be constant across all samples.

      • Internal Standard Transition: Monitor the corresponding transition for the stable isotope-labeled standard.

  • Data Analysis and Validation:

    • Integrate the peak areas for the quantifier transition of the analyte and the internal standard.

    • Calculate the Peak Area Ratio (Analyte Area / Internal Standard Area).

    • Plot the Peak Area Ratio against the concentration of the calibration standards and perform a linear regression (R² should be >0.99).

    • Quantify unknown samples using the generated calibration curve.

Conclusion

For the definitive analysis of this compound, LC-ESI-MS/MS is the method of choice , offering unparalleled sensitivity and specificity. While techniques like HPLC-UV and GC-MS have their place for specific applications, they cannot match the comprehensive qualitative and quantitative power of tandem mass spectrometry, especially in complex sample matrices encountered in drug development and metabolic research. The provided workflow, which incorporates a stable isotope-labeled internal standard and MRM detection, represents a robust, reliable, and self-validating system for achieving accurate and reproducible results.

References

  • Van der-Waal, J. C., et al. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Analytical Chemistry. Available at: [Link]

  • O'Connell, T. S., et al. (2007). Development of N-Acetyl Methyl Ester Derivatives for the Determination of δ13C Values of Amino Acids Using Gas Chromatography-Combustion- Isotope Ratio Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Rebane, R., et al. (2010). Development of amino acid derivatization reagents for liquid chromatography electrospray ionization mass spectrometric analysis and ionization efficiency measurements. ResearchGate. Available at: [Link]

  • Bioteke. (n.d.). Methods for Detecting Protein Acetylation. Bioteke Corporation. Available at: [Link]

  • Parveen, F., et al. (2018). analysis of amino acids by high performance liquid chromatography. Journal of Pharmaceutical and Biological Sciences. Available at: [Link]

  • O'Connell, T. S., et al. (2007). Development of N-acetyl methyl ester derivatives for the determination of delta13C values of amino acids using gas chromatography-combustion- isotope ratio mass spectrometry. PubMed. Available at: [Link]

  • Gaugler, K., et al. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. PubMed. Available at: [Link]

  • White, K., et al. (2003). Electrospray ionization tandem mass spectrometric and electron impact mass spectrometric characterization of mycosporine-like amino acids. PubMed. Available at: [Link]

  • O'Connell, T. S., et al. (2007). Development of N-acetyl methyl ester derivatives for the determination of δ13C values of amino acids using gas chromatography-combustion-isotope ration mass spectrometry. University of Bristol Research Portal. Available at: [Link]

  • Hansen, B. K., et al. (2014). A Method to Determine Lysine Acetylation Stoichiometries. PMC - PubMed Central. Available at: [Link]

  • ResearchGate. (2023). GC-MS or HPLC for quantitative measurement of amino acids in feed samples?. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Strategies for the detection of acetylated proteins. ResearchGate. Available at: [Link]

  • Al-Rimawi, F., et al. (2021). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification... ACS Omega. Available at: [Link]

  • Oefner, P. J., et al. (2009). Urinary amino acid analysis: A comparison of iTRAQ®–LC–MS/MS, GC–MS, and amino acid analyzer. SciSpace. Available at: [Link]

  • Chemsrc. (n.d.). This compound | CAS#:2458-78-8. Chemsrc. Available at: [Link]

  • Lavery, K. (2023). New HPLC-UV Method Detects Amino Acids in Foods with High Precision. LCGC International. Available at: [Link]

  • MtoZ Biolabs. (n.d.). Acetylation Site Mass Spectrometry Identification. MtoZ Biolabs. Available at: [Link]

  • Phanstiel, D., et al. (2011). A Chemical Acetylation-Based Mass Spectrometry Platform for Histone Methylation Profiling. PMC - PubMed Central. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

Sources

A Researcher's Guide to Interpreting NMR Spectra of Acetyl-L-threonine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry and drug development, the precise characterization of novel and modified compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering unparalleled insight into molecular structure. This guide provides an in-depth, technical comparison for interpreting the ¹H and ¹³C NMR spectra of Acetyl-L-threonine Methyl ester, a modified amino acid derivative of significant interest. We will delve into the nuances of spectral interpretation, compare the target molecule with potential impurities, and provide a robust experimental protocol for data acquisition.

Understanding the Molecular Landscape: Predicting the NMR Spectrum

The structure of this compound dictates a unique magnetic environment for each proton and carbon atom, resulting in a predictable NMR fingerprint. Let's dissect the expected ¹H and ¹³C NMR spectra based on fundamental principles of chemical shifts and spin-spin coupling.

¹H NMR Spectral Analysis

The proton NMR spectrum is anticipated to display distinct signals corresponding to the various protons in the molecule. The chemical shift (δ) is influenced by the electron density around the nucleus, while the splitting pattern (multiplicity) arises from the interaction with neighboring protons (J-coupling).[1][2]

  • Amide Proton (N-H): This proton is expected to appear as a doublet due to coupling with the adjacent α-proton (Hα). Its chemical shift can be variable and is sensitive to solvent, concentration, and temperature due to hydrogen bonding.

  • α-Proton (Hα): This proton is coupled to the amide proton and the β-proton (Hβ), resulting in a doublet of doublets.

  • β-Proton (Hβ): Coupled to the α-proton and the γ-protons (CH₃), this proton will likely appear as a multiplet, specifically a doublet of quartets.

  • γ-Methyl Protons (γ-CH₃): These three equivalent protons are coupled to the β-proton, giving rise to a doublet.

  • Ester Methyl Protons (O-CH₃): These three protons are chemically isolated from other protons in the molecule and will therefore appear as a sharp singlet.

  • Acetyl Methyl Protons (C(O)-CH₃): Similar to the ester methyl protons, these three protons are also isolated and will present as a singlet, but at a different chemical shift due to the influence of the adjacent carbonyl group.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

  • Carbonyl Carbons (C=O): Two distinct signals are expected in the downfield region of the spectrum, corresponding to the ester and amide carbonyl carbons. The chemical shifts of carbonyl carbons can be influenced by solvent polarity.[3]

  • α-Carbon (Cα): The carbon atom attached to the nitrogen and the ester group.

  • β-Carbon (Cβ): The carbon atom bearing the hydroxyl group and the γ-methyl group.

  • Ester Methyl Carbon (O-CH₃): The carbon of the methyl ester group.

  • γ-Methyl Carbon (γ-CH₃): The carbon of the methyl group at the γ-position.

  • Acetyl Methyl Carbon (C(O)-CH₃): The carbon of the acetyl methyl group.

Comparative Analysis: Distinguishing this compound from Potential Impurities

In a synthetic setting, the final product is often accompanied by starting materials or byproducts. A critical aspect of spectral interpretation is the ability to identify these impurities.

Potential Impurities and their NMR Signatures:
  • L-threonine methyl ester: The absence of the acetyl group means the signal for the acetyl methyl protons (around 2.0 ppm in ¹H NMR and 23 ppm in ¹³C NMR) will be absent. The α-proton will likely be a doublet coupled only to the β-proton, and the N-H signal will be that of a primary amine.

  • Acetic Anhydride/Acetic Acid: The presence of acetic anhydride would show a characteristic singlet for the methyl protons around 2.2 ppm in ¹H NMR. Acetic acid would display a singlet for the methyl protons around 2.1 ppm and a broad singlet for the acidic proton, typically downfield.

  • L-threonine: The absence of both the acetyl and methyl ester groups will be evident. The ¹H NMR spectrum will lack the singlets for the O-CH₃ and C(O)-CH₃ protons. The Human Metabolome Database provides reference spectra for L-threonine.[4][5][6]

The following table summarizes the expected chemical shifts for this compound and key potential impurities.

Compound Proton/Carbon Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key Distinguishing Feature
This compound Acetyl-CH₃~2.0 (s)~23Presence of acetyl and ester methyl signals.
Ester-OCH₃~3.7 (s)~52
L-threonine methyl ester Ester-OCH₃~3.7 (s)~52Absence of acetyl methyl signal.
L-threonine -No ester or acetyl signalsNo ester or acetyl signalsAbsence of both methyl singlets.
Acetic Acid CH₃~2.1 (s)~21Presence of a single methyl singlet and a broad acidic proton signal.
Acetic Anhydride CH₃~2.2 (s)~22Presence of a single methyl singlet at a distinct chemical shift.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible NMR data, a standardized experimental protocol is essential. This protocol is designed to be self-validating by including steps for sample preparation and instrument setup.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. The choice of solvent can affect chemical shifts.[3][7][8][9]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm. For aqueous solutions, 3-(trimethylsilyl)propanesulfonic acid sodium salt (DSS) can be used.[9]

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 90° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the internal standard (TMS or DSS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Visualizing the Workflow and Molecular Structure

To further clarify the experimental process and the molecular structure with its key NMR-active nuclei, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve add_std Add Internal Standard dissolve->add_std insert Insert into Spectrometer add_std->insert lock_shim Lock and Shim insert->lock_shim acquire_H1 Acquire ¹H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 ft Fourier Transform acquire_C13->ft phase_cal Phase and Calibrate ft->phase_cal integrate Integrate ¹H Peaks phase_cal->integrate

Caption: Experimental workflow for NMR data acquisition.

Caption: Structure with key NMR-active nuclei labeled.

Conclusion

The interpretation of NMR spectra is a powerful tool for the structural elucidation of synthesized molecules like this compound. By understanding the expected chemical shifts and coupling patterns, and by comparing the experimental spectrum with those of potential impurities, researchers can confidently verify the identity and purity of their compounds. The provided protocol and visual aids serve as a comprehensive guide for obtaining and interpreting high-quality NMR data in a research and development setting.

References

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
  • Kricheldorf, H. R., & Haupt, E. T. K. (1984). 15N NMR spectroscopy. 30—structure/shift relationships of oligopeptides and copolypeptides, including gramicidin S. Magnetic Resonance in Chemistry, 22(1), 41–49.
  • Kricheldorf, H. R. (1979). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. Magnetic Resonance in Chemistry, 12(7), 414-417.
  • Sakamoto, T., et al. (2019). Simultaneous Amino Acid Analysis Based on 19F NMR Using a Modified OPA-Derivatization Method. Analytical Chemistry, 92(2), 1836-1840.
  • Xu, L., et al. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry, 95(5), 3012-3018.
  • Oxidative damage of proline residues by nitrate radicals (NO3•): A kinetic and product study. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

  • D'hooghe, M., et al. (2005). Homologation of L-Threonine to a-Epimer Я-Amino-a,y-dihydroxy Aldehydes and Acids via Stereoselective Reduction of 2-Thiazolyl Amino Ketones. The Journal of Organic Chemistry, 70(22), 8963–8966.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • A Convenient Synthesis of Amino Acid Methyl Esters. (2008). Molecules, 13(5), 1217-1229.
  • Synthesis of Some N-Aryl alpha Amino Acids Using Diaryliodonium Salts. (n.d.). USC Research Bank. Retrieved January 15, 2026, from [Link]

  • 15N NMR chemical shifts 6 (ppm, relative to exter- nal NO:) of amino acid methyl ester hydro- chlorides. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000167). (n.d.). Human Metabolome Database. Retrieved January 15, 2026, from [Link]

  • 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0000167). (n.d.). Human Metabolome Database. Retrieved January 15, 2026, from [Link]

  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000167). (n.d.). Human Metabolome Database. Retrieved January 15, 2026, from [Link]

  • Chemical Synthesis of AJ-024. Reagents: (a) L-threonine methyl ester... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Specific Labeling of Threonine Methyl Groups for NMR Studies of Protein-Nucleic Acid Complexes. (2012). Journal of Visualized Experiments, (66), e4139.
  • Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 15, 2026, from [Link]

  • CN103450040A - Synthesis method of D-threonine. (n.d.). Google Patents.
  • L-Threonine. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • J-Coupling (Scalar). (2023, January 29). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

  • J-coupling. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Case, D. A., et al. (2005). J-Coupling Constants for a Trialanine Peptide as a function of Dihedral Angles Calculated by Density Functional Theory over the full Ramachandran Space. Journal of Biomolecular NMR, 33(3), 169–186.
  • A Convenient Synthesis of Amino Acid Methyl Esters. (2008). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Thorough Characterization of Two Sessein Derivatives with Potential Biological Activity. (2023). Molecules, 28(14), 5431.
  • L-Threonine, o-tert.-butyl-N,N-di(N-butyl )-, methyl ester - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved January 15, 2026, from [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. (2008). Semantic Scholar. Retrieved January 15, 2026, from [Link]

    • (n.d.). Organic Syntheses Procedure. Retrieved January 15, 2026, from [Link]

  • Amino acids: Aspects of impurity profiling by means of CE. (2010).
  • How to identify and remove an impurity in the last step of unnatural amino acid synthesis? (2024, April 11). ResearchGate. Retrieved January 15, 2026, from [Link]

Sources

A Comparative Guide to Acylation and Silylation for the Mass Spectrometric Analysis of Threonine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and reliable quantification of amino acids and their derivatives is a cornerstone of many analytical workflows. Threonine methyl ester, a common derivative of the essential amino acid threonine, presents analytical challenges due to its polarity and low volatility. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of such compounds, but it necessitates a derivatization step to improve analyte volatility and thermal stability. This guide provides a comparative analysis of two of the most common derivatization strategies for threonine methyl ester: acylation and silylation. We will delve into the underlying chemistry, provide detailed experimental protocols, and present a critical evaluation of their respective performance characteristics to guide your method development.

The Imperative of Derivatization for GC-MS Analysis

The primary obstacle in the GC-MS analysis of polar molecules like threonine methyl ester is their inherent lack of volatility. The presence of active hydrogens on the amine (-NH2) and hydroxyl (-OH) groups leads to strong intermolecular hydrogen bonding, which significantly raises the boiling point of the compound. Direct injection of underivatized threonine methyl ester onto a GC column would result in poor peak shape, low sensitivity, and potential thermal degradation.

Derivatization addresses this by replacing these active hydrogens with nonpolar functional groups. This chemical modification disrupts the intermolecular hydrogen bonding, thereby increasing the volatility of the analyte and making it amenable to GC separation. Furthermore, the choice of derivatization reagent can influence the fragmentation pattern of the molecule in the mass spectrometer, which can be leveraged for enhanced structural elucidation and selective quantification.

Silylation: The Workhorse of GC-MS Derivatization

Silylation is a robust and widely adopted derivatization technique in GC-MS.[1] The reaction involves the replacement of active hydrogens with a trimethylsilyl (TMS) group, typically from a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

The Silylation Mechanism: A Nucleophilic Substitution

The silylation of threonine methyl ester proceeds via a nucleophilic attack of the lone pair of electrons on the nitrogen of the amine group and the oxygen of the hydroxyl group on the silicon atom of the silylating reagent. This results in the formation of N,O-bis(trimethylsilyl)-threonine methyl ester. The reaction is typically carried out in an aprotic solvent and may require heating to drive it to completion.

Silylation_Mechanism cluster_reactants Reactants cluster_process Process cluster_products Products Thr Threonine Methyl Ester Reaction Nucleophilic Substitution Thr->Reaction Active Hydrogens MSTFA MSTFA (Silylating Reagent) MSTFA->Reaction TMS group donor Deriv_Thr N,O-bis(trimethylsilyl)- Threonine Methyl Ester Reaction->Deriv_Thr Volatile Derivative Byproduct N-methyltrifluoroacetamide Reaction->Byproduct

Caption: Silylation workflow for threonine methyl ester.

Experimental Protocol: Silylation of Threonine Methyl Ester

The following protocol is a general guideline for the silylation of threonine methyl ester for GC-MS analysis. Optimization may be required depending on the specific sample matrix and instrumentation.

  • Sample Preparation: Accurately weigh 1-5 mg of the threonine methyl ester sample into a reaction vial. If the sample is in solution, transfer an aliquot and evaporate the solvent to complete dryness under a stream of dry nitrogen. The absence of water is critical as silylating reagents are moisture-sensitive.

  • Derivatization: Add 100 µL of a suitable aprotic solvent (e.g., pyridine or acetonitrile) to the dried sample. Then, add 100 µL of MSTFA.

  • Reaction: Tightly cap the vial and heat at 70-100°C for 2-4 hours to ensure complete derivatization of both the amine and hydroxyl groups.

  • GC-MS Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

Mass Spectrometric Fragmentation of Silylated Threonine Methyl Ester

Under electron ionization (EI), the N,O-bis(trimethylsilyl) derivative of threonine methyl ester produces a characteristic fragmentation pattern that is useful for its identification.

  • [M-15]+: A low-intensity ion corresponding to the loss of a methyl radical (•CH₃) from one of the TMS groups.

  • [M-117]+: A high-intensity fragment resulting from the loss of the carbomethoxy group (-COOCH₃) and a TMS group. For the full threonine derivative (not the methyl ester), a prominent fragment at m/z 156 corresponds to the loss of the trimethylsilylated carboxyl group ([M - COOTMS]⁺).[1]

  • m/z 73: A very abundant ion corresponding to the trimethylsilyl cation, [Si(CH₃)₃]⁺, which is a hallmark of TMS derivatives.[1]

The fragmentation is initiated by the ionization of the molecule, typically at a heteroatom. Subsequent cleavage of bonds alpha to the charged site is a common pathway. For silylated amines, cleavage of the Cα-Cβ bond is favored, leading to the formation of a resonance-stabilized immonium ion.

Acylation: A Rapid and Stable Alternative

Acylation is another widely used derivatization technique that involves the introduction of an acyl group (R-C=O) onto the analyte. For amino acids, alkyl chloroformates, such as methyl chloroformate (MCF) or ethyl chloroformate (ECF), are common acylation reagents. This method derivatizes the amine, hydroxyl, and carboxylic acid groups, rendering the molecule volatile and suitable for GC-MS analysis.

The Acylation Mechanism: Nucleophilic Acyl Substitution

The acylation of threonine methyl ester with an alkyl chloroformate proceeds via a nucleophilic acyl substitution reaction. The nitrogen of the amine group and the oxygen of the hydroxyl group act as nucleophiles, attacking the electrophilic carbonyl carbon of the chloroformate. This is typically performed in an aqueous alkaline medium or in the presence of a base like pyridine to neutralize the HCl byproduct.

Acylation_Mechanism cluster_reactants Reactants cluster_process Process cluster_products Products Thr Threonine Methyl Ester Reaction Nucleophilic Acyl Substitution Thr->Reaction Nucleophilic attack MCF Methyl Chloroformate (Acylating Reagent) MCF->Reaction Acyl group donor Base Base (e.g., Pyridine) Base->Reaction Acid scavenger Deriv_Thr N,O-bis(methoxycarbonyl)- Threonine Methyl Ester Reaction->Deriv_Thr Stable Derivative Byproduct HCl (neutralized by base) Reaction->Byproduct

Caption: Acylation workflow for threonine methyl ester.

Experimental Protocol: Acylation of Threonine Methyl Ester with Methyl Chloroformate

The following protocol is adapted from established methods for the derivatization of amino acids using methyl chloroformate.

  • Sample Preparation: Prepare an aqueous solution of the threonine methyl ester sample.

  • Derivatization: In a reaction vial, combine 200 µL of 1 M sodium hydroxide, 167 µL of methanol, and 34 µL of pyridine. Add the sample solution to this mixture.

  • Reaction: Add 20 µL of methyl chloroformate to the mixture and vortex vigorously for 30 seconds. Add another 20 µL of methyl chloroformate and vortex for an additional 30 seconds.

  • Extraction: Add 400 µL of chloroform to the reaction mixture and vortex to extract the derivatized analyte. Centrifuge to separate the layers.

  • GC-MS Analysis: Carefully transfer the lower chloroform layer to a clean vial for injection into the GC-MS system.

Mass Spectrometric Fragmentation of Acylated Threonine Methyl Ester

The electron ionization mass spectrum of the N,O-bis(alkoxycarbonyl) derivative of threonine methyl ester also provides structurally informative fragments. For the N(O,S)-ethoxycarbonylethyl ester of threonine, a notable fragmentation pathway is a McLafferty-type rearrangement, which is common for carbonyl-containing compounds.[2] This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the beta-bond.

Key fragment ions for the N(O,S)-ethoxycarbonylethyl ester of threonine (MW 219 Da) include:[1]

  • m/z 175: Product of a McLafferty rearrangement.

  • m/z 146: Loss of the ethoxycarbonyl group ([M - COOC₂H₅]⁺).

  • m/z 102: [CH(NHCOOC₂H₅)]⁺.

  • m/z 74: [CH(OH)CH₃]⁺.

Comparative Analysis: Acylation vs. Silylation

The choice between acylation and silylation depends on several factors, including the specific analytical requirements, the complexity of the sample matrix, and the available instrumentation. Below is a comparative summary of the key performance metrics.

FeatureSilylation (TMS Derivatives)Acylation (Chloroformate Derivatives)
Reaction Speed Slower, often requires heating for extended periods (e.g., 2-4 hours).Rapid, typically completed within minutes at room temperature.
Derivative Stability Derivatives can be sensitive to moisture and may degrade over time.Derivatives are generally more stable and less susceptible to hydrolysis.
Reproducibility Can exhibit higher variability, particularly for amino acids and nucleotides.Generally shows better reproducibility with lower relative standard deviations.
Sensitivity (LOD/LOQ) Generally provides good sensitivity.Can offer lower limits of detection and quantification for some amino acids.
Matrix Effects The reagent mixture is injected, which can lead to column contamination.Derivatized analytes are extracted into an organic solvent, leaving behind many matrix components.
Reaction Conditions Requires strictly anhydrous conditions.Can be performed in an aqueous medium.

A study comparing trimethylsilylation (TMS) with methyl chloroformate (MCF) derivatization for the analysis of various metabolites, including amino acids, found that the MCF method demonstrated superior performance in terms of reproducibility and derivative stability. The relative standard deviation (RSD) for the peak areas of MCF derivatives was significantly lower than that for TMS derivatives. Furthermore, the dynamic and linear ranges for the MCF derivatives were wider, making this method more suitable for quantitative analysis.

Conclusion: Making an Informed Decision

Both silylation and acylation are effective derivatization strategies for the GC-MS analysis of threonine methyl ester. However, a critical evaluation of their respective strengths and weaknesses is essential for selecting the optimal method for a given application.

Choose Silylation when:

  • You are working with a relatively clean sample matrix.

  • You have access to established silylation protocols and mass spectral libraries.

  • High-throughput is not a primary concern, and you can accommodate the longer reaction times.

Choose Acylation when:

  • You require high-throughput analysis, as the reaction is rapid.

  • Your sample has a complex matrix, as the extraction step helps to clean up the sample.

  • Derivative stability and reproducibility are critical for your quantitative assay.

  • You need to achieve very low limits of detection.

Ultimately, the choice of derivatization method should be guided by a thorough understanding of the analytical objectives and validated by rigorous experimental evaluation. This guide provides the foundational knowledge to embark on this process, empowering researchers to develop robust and reliable methods for the analysis of threonine methyl ester and other challenging polar analytes.

References

  • Godin, J.-P., Mermoud, A.-F., Rémond, D., & Kochhar, S. (n.d.). Electron ionization mass spectrum of N(O,S)-ethoxycarbonylethyl ester of threonine (MW at 219 Da) obtained by GC/MS. ResearchGate. Retrieved from [Link]

  • Kind, T., Wohlgemuth, G., Lee, D. Y., Lu, Y., Palazoglu, M., Shahbaz, S., & Fiehn, O. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 37(3), 245–257. [Link]

Sources

A Comparative Guide to the Bioavailability of Acetylated Threonine Derivatives Versus Free L-Threonine: A Methodological Framework

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The modification of amino acids through N-acetylation represents a strategic approach to modulate their physicochemical properties, potentially enhancing stability and altering pharmacokinetic profiles. This guide provides a comprehensive comparison of the bioavailability of N-acetylated threonine derivatives, primarily N-acetyl-L-threonine (NAT), and the free amino acid, L-threonine. While direct comparative pharmacokinetic data for NAT is limited in publicly accessible literature, this document synthesizes established principles of amino acid absorption, drug metabolism, and bioanalytical science to construct a robust comparative framework. We draw parallels with the well-characterized N-acetylcysteine (NAC) to hypothesize the metabolic fate of NAT. Furthermore, this guide furnishes detailed, field-proven experimental protocols for in vitro and in vivo studies, empowering researchers to generate critical data for their specific derivatives.

Introduction: The Rationale for Amino Acid Derivatization

L-threonine is an essential amino acid critical for protein synthesis, including the production of intestinal mucins that are vital for gut health.[1][2] Its delivery and absorption are mediated by specific amino acid transporters in the intestinal epithelium.[3] However, like many free amino acids, L-threonine's utility in specific therapeutic or research applications can be limited by factors such as solubility, stability in formulations, and its rapid metabolism.

N-acetylation, the attachment of an acetyl group to the alpha-amino group of threonine, converts the primary amine into a secondary amide.[4][5] This seemingly minor modification has profound implications:

  • Altered Polarity: The acetylation neutralizes the positive charge on the alpha-amino group, increasing the molecule's lipophilicity. This can potentially shift the primary absorption mechanism from carrier-mediated transport towards passive diffusion.

  • Prodrug Potential: N-acetylated amino acids can act as prodrugs, designed to be absorbed intact and subsequently hydrolyzed by endogenous enzymes to release the parent amino acid.[6] This strategy is famously employed with N-acetylcysteine (NAC) to deliver cysteine for glutathione synthesis.[7][8]

  • Enzymatic Stability: The acetyl group can protect the amino acid from degradation by certain enzymes in the gastrointestinal tract, potentially increasing the amount of the derivative that reaches the absorptive surface.

This guide will explore these principles, compare the putative bioavailability of N-acetyl-threonine to L-threonine, and provide the necessary tools to validate these hypotheses experimentally.

Mechanisms of Absorption and Metabolism: A Tale of Two Pathways

The journey from the intestinal lumen to systemic circulation differs significantly for L-threonine and its acetylated counterpart. This divergence is rooted in their distinct chemical structures, which dictate their interaction with the intestinal barrier and metabolic enzymes.

L-Threonine: Carrier-Mediated Active Transport

The absorption of L-threonine is an efficient, energy-dependent process mediated by a suite of protein transporters located on the apical membrane of intestinal enterocytes.[3][9] Key transporters include Na+-dependent systems that co-transport sodium ions down their electrochemical gradient to move amino acids into the cell.[3] This active transport allows for efficient absorption even against a concentration gradient. Once inside the enterocyte, L-threonine can be used for intestinal protein synthesis or transported across the basolateral membrane into the portal circulation.[10]

N-Acetyl-L-Threonine: A Hypothesized Prodrug Pathway

The metabolic pathway for N-acetyl-L-threonine is not as well-defined as that for L-threonine. However, based on extensive research on other N-acetylated compounds like NAC, a multi-step process can be proposed:

  • Intestinal Absorption: Due to its increased lipophilicity, NAT may be absorbed partially via passive diffusion across the enterocyte membrane. It is less likely to be a substrate for the primary amino acid transporters that recognize L-threonine.

  • First-Pass Deacetylation: The critical step in the bioavailability of the parent amino acid is the hydrolysis of the acetyl group. This is catalyzed by a class of enzymes known as acylamino acid-releasing enzymes (AARE) or aminoacylases .[11][12] These enzymes are present in various tissues, including the intestinal wall, liver, and kidneys.[13][14]

  • Systemic Fate: A portion of NAT may be absorbed intact and undergo deacetylation in the liver or kidneys.[13] The rate and extent of this deacetylation are paramount; if the conversion is inefficient, the acetylated form may be excreted without releasing a significant amount of L-threonine. The well-documented low oral bioavailability of NAC (less than 10%) is largely attributed to this extensive first-pass metabolism in the gut wall and liver.[7][15][16][17] It is reasonable to hypothesize a similar fate for NAT.

The following diagram illustrates this comparative metabolic journey.

G cluster_0 Intestinal Lumen cluster_1 Intestinal Epithelium (Enterocyte) cluster_2 Portal Circulation / Systemic Circulation cluster_3 Liver / Kidney L_Thr L-Threonine AA_Transporter Amino Acid Transporters L_Thr->AA_Transporter Active Transport NAT N-Acetyl-L-Threonine Passive_Diffusion Passive Diffusion NAT->Passive_Diffusion Hypothesized L_Thr_Enterocyte L-Threonine L_Thr_Blood L-Threonine L_Thr_Enterocyte->L_Thr_Blood Transport NAT_Enterocyte N-Acetyl-L-Threonine NAT_Blood N-Acetyl-L-Threonine NAT_Enterocyte->NAT_Blood Transport Acylase_Gut Acylase NAT_Enterocyte->Acylase_Gut Deacetylation Acylase_Organ Acylase NAT_Blood->Acylase_Organ Deacetylation L_Thr_Organ L-Threonine L_Thr_Organ->L_Thr_Blood AA_Transporter->L_Thr_Enterocyte Passive_Diffusion->NAT_Enterocyte Acylase_Gut->L_Thr_Enterocyte Acylase_Organ->L_Thr_Organ

Caption: Comparative absorption and metabolism of L-Threonine and N-Acetyl-L-Threonine.

Comparative Bioavailability: A Data-Driven Hypothesis

Bioavailability is defined as the fraction of an administered dose of unchanged drug that reaches the systemic circulation. For a prodrug like NAT, the "bioavailability" of interest is often that of the active metabolite, L-threonine. The table below summarizes a hypothesized comparison of key pharmacokinetic parameters.

ParameterL-ThreonineN-Acetyl-L-Threonine (Hypothesized)Rationale & Justification
Absorption Mechanism Active, carrier-mediated transport.[3]Primarily passive diffusion; potential for minor carrier involvement.Increased lipophilicity of the acetylated form favors passive transport over specific amino acid transporters.
Rate of Absorption (Tmax) Relatively rapid.Potentially slower and more variable.Passive diffusion is generally a slower process than efficient active transport. Tmax for oral NAC is typically 1-2 hours.[7]
Oral Bioavailability (F%) High (assumed for an essential amino acid).Low to moderate.Subject to extensive first-pass deacetylation in the gut and liver, similar to NAC's low bioavailability of <10%.[7][15][17]
Metabolizing Enzymes Threonine dehydrogenase, dehydratase, aldolase.[1]Acylamino acid-releasing enzymes (AARE) , aminoacylases.[11][13][14]The primary metabolic step for the prodrug is deacetylation to release the active L-threonine.
Primary Site of Metabolism Liver.[1]Intestinal wall, liver, kidneys.[13]Acylase activity is high in these tissues, contributing to significant first-pass effect.
Distribution Distributed throughout the body for protein synthesis.Distribution of the intact acetylated form may differ based on its physicochemical properties before it is converted to threonine.The acetylated form's ability to cross membranes (e.g., blood-brain barrier) could differ from the parent amino acid.

Experimental Protocols for Bioavailability Assessment

To move from hypothesis to data, rigorous experimental validation is essential. The following protocols provide standardized, self-validating methodologies for assessing the bioavailability of acetylated threonine derivatives.

In Vitro Model: Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, spontaneously differentiates into a polarized monolayer of enterocytes that mimics the intestinal barrier, complete with tight junctions and efflux transporters.[18][19][20] This makes it the gold standard in vitro model for predicting human drug absorption.[21]

G cluster_A_to_B A→B Permeability cluster_B_to_A B→A Permeability (Efflux) start Start: Caco-2 Cell Culture seed Seed Caco-2 cells on Transwell™ inserts start->seed differentiate Culture for 21 days to form a differentiated monolayer seed->differentiate teer Verify monolayer integrity via Transepithelial Electrical Resistance (TEER) differentiate->teer prep_solutions Prepare test compound solutions (L-Thr, NAT) in transport buffer teer->prep_solutions add_apical Add compound to Apical (A) compartment prep_solutions->add_apical add_basolateral Add compound to Basolateral (B) compartment prep_solutions->add_basolateral incubate Incubate for 2 hours at 37°C add_apical->incubate add_basolateral->incubate sample_ab Sample Basolateral (B) compartment (for A→B transport) incubate->sample_ab sample_ba Sample Apical (A) compartment (for B→A transport) incubate->sample_ba analyze Quantify compound concentration via LC-MS/MS sample_ab->analyze sample_ba->analyze calculate Calculate Apparent Permeability (Papp) and Efflux Ratio analyze->calculate

Caption: Workflow for the Caco-2 bidirectional permeability assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture Caco-2 cells according to ATCC recommendations.[18]

    • Seed cells at a density of ~60,000 cells/cm² onto semi-permeable Transwell™ filter inserts (e.g., 0.4 µm pore size).

    • Maintain the culture for 18-22 days to allow for spontaneous differentiation into a polarized monolayer.[19]

  • Monolayer Integrity Verification:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. TEER values should be >250 Ω·cm² to confirm the integrity of the tight junctions.

    • Self-Validation: Include a low-permeability marker (e.g., Lucifer yellow) to confirm monolayer integrity during the assay.

  • Permeability Assay (Bidirectional):

    • Wash the cell monolayers gently with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4).

    • For A→B transport: Add the test compound (e.g., 10 µM L-threonine or NAT) to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

    • For B→A transport: Add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment. This is crucial for identifying active efflux.

    • Causality: The inclusion of known P-glycoprotein (P-gp) or BCRP inhibitors (e.g., verapamil or fumitremorgin C) can determine if the derivative is a substrate of these key efflux transporters.[19]

  • Incubation and Sampling:

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 120 minutes).

    • At the end of the incubation, collect samples from the receiver compartments for analysis. Also, collect a sample from the initial donor solution for mass balance calculation.

  • Sample Analysis:

    • Quantify the concentration of the test compound in the samples using a validated LC-MS/MS method (see Protocol 4.3).

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula:

      • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) :

      • ER = Papp (B→A) / Papp (A→B)

      • An ER > 2 suggests the compound is subject to active efflux.[19]

In Vivo Model: Rodent Pharmacokinetic Study

Animal models are indispensable for understanding the complete ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a compound.[22][23][24] The rat is a commonly used and well-accepted model for these studies.[23]

G start Start: Animal Acclimatization fasting Fast animals overnight (with access to water) start->fasting dosing Administer compound via oral gavage (p.o.) or intravenous injection (i.v.) fasting->dosing sampling Collect serial blood samples (e.g., via tail vein or cannula) at predefined time points dosing->sampling processing Process blood to obtain plasma (centrifugation) sampling->processing storage Store plasma at -80°C until analysis processing->storage analysis Quantify drug concentration in plasma via LC-MS/MS storage->analysis pk_calc Perform Pharmacokinetic (PK) Analysis: Calculate Cmax, Tmax, AUC, F% analysis->pk_calc

Caption: Workflow for an in vivo rodent pharmacokinetic study.

Step-by-Step Methodology:

  • Animal Model:

    • Use male Sprague-Dawley rats (8-10 weeks old). Acclimatize animals for at least one week before the study.

    • Causality: An intravenous (i.v.) dosing group is essential to determine absolute oral bioavailability, as it provides the reference for 100% systemic exposure.

  • Dosing:

    • Fast animals overnight before dosing.

    • Oral (p.o.) Group: Administer L-threonine or NAT at a specific dose (e.g., 50 mg/kg) via oral gavage.

    • Intravenous (i.v.) Group: Administer the compound at a lower dose (e.g., 5 mg/kg) via tail vein injection.

  • Blood Sampling:

    • Collect sparse blood samples (~100 µL) from each animal at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing:

    • Centrifuge blood samples (e.g., 2000 x g for 10 min at 4°C) to separate plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Bioanalysis and PK Calculation:

    • Quantify the plasma concentrations of both the acetylated derivative and free threonine using a validated LC-MS/MS method.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine key parameters:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time.

      • F% (Absolute Bioavailability): (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

Bioanalytical Method: LC-MS/MS for Plasma Quantification

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its sensitivity and specificity in quantifying analytes in complex biological matrices like plasma.[25]

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex vigorously to precipitate plasma proteins.

    • Centrifuge at high speed (e.g., 14,000 x g for 10 min) to pellet the protein.

    • Transfer the supernatant to a new plate or vial for injection into the LC-MS/MS system.

  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 column or a HILIC column for separating these polar analytes.[25]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Run a gradient from low to high organic phase to elute the compounds.

  • Mass Spectrometry Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity. This involves monitoring a specific precursor ion → product ion transition for each analyte and the internal standard.

Implications and Future Directions

Understanding the comparative bioavailability of acetylated threonine derivatives is not merely an academic exercise. It has significant implications for:

  • Nutritional Science: Acetylated derivatives could serve as more stable forms of threonine in specialized nutritional formulations.

  • Drug Development: NAT could be explored as a prodrug to increase threonine concentrations in specific tissues or to overcome stability issues in parenteral solutions.[6]

  • Metabolic Research: Investigating the enzymes that metabolize NAT can provide insights into the broader roles of N-acetylation in cellular metabolism.[6]

The primary challenge remains the lack of direct, head-to-head experimental data. The protocols outlined in this guide provide a clear roadmap for researchers to fill this knowledge gap. Future studies should focus on conducting rigorous pharmacokinetic comparisons and exploring the activity of human recombinant aminoacylases towards N-acetyl-L-threonine to precisely map its metabolic fate.

Conclusion

The N-acetylation of L-threonine fundamentally alters its chemical identity, shifting its likely absorption mechanism from active transport to passive diffusion and subjecting it to extensive first-pass metabolism by acylase enzymes. Drawing parallels with N-acetylcysteine, it is hypothesized that N-acetyl-L-threonine will exhibit lower oral bioavailability of the parent amino acid compared to the administration of free L-threonine. However, this prodrug strategy may offer advantages in stability and formulation that warrant investigation. The definitive answer lies in empirical data, and the in vitro, in vivo, and bioanalytical methodologies detailed herein provide a comprehensive framework for researchers to rigorously evaluate the true potential of acetylated threonine derivatives in their specific applications.

References

  • Birnbaum, S. M., Greenstein, J. P., & Winitz, M. (1980). In vivo deacetylation of N-acetyl amino acids by kidney acylases in mice and rats. A possible role of acylase system in mammalian kidneys. Biochimica et Biophysica Acta (BBA) - General Subjects, 628(1), 13–18.
  • Enamine. (n.d.). Caco-2 Permeability Assay. Enamine Store.
  • Tenório, M. C. D. S., Graciliano, N. G., Moura, F. A., Oliveira, A. C. M. D., & Goulart, M. O. F. (2021). N-Acetylcysteine (NAC): Impacts on Human Health. Antioxidants, 10(6), 967. [Link]

  • BenchChem. (2025). An In-depth Technical Guide on the Physiological Concentration of N-Acetylthreonine in Human Plasma.
  • BenchChem. (2025). A Comparative Guide to the Antioxidant Properties of N-acetylcysteine (NAC) and N-acetylcysteine Amide (NACA).
  • Creative Bioarray. (n.d.). Caco-2 permeability assay.
  • Evotec. (n.d.). Caco-2 Permeability Assay.
  • MIMS Philippines. (n.d.). Fluimucil: Dosages and Ingredients.
  • Fuller, M. F., & Tomé, D. (2005). In Vivo Determination of Amino Acid Bioavailability in Humans and Model Animals. The Journal of Nutrition, 135(6), 1582S-1590S. [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2533. [Link]

  • Olsson, B., Johansson, M., Gabrielsson, J., & Bolme, P. (1988). Pharmacokinetics and bioavailability of reduced and oxidized N-acetylcysteine. European Journal of Clinical Pharmacology, 34(1), 77–82. [Link]

  • Borgström, L., Kågedal, B., & Paulsen, O. (1986). Pharmacokinetics of N-acetylcysteine in man. European journal of clinical pharmacology, 31(2), 217–222. [Link]

  • Deglaire, A., & Moughan, P. J. (2012). Animal models for determining amino acid digestibility in humans – a review. British Journal of Nutrition, 108(S2), S273–S281. [Link]

  • van Breemen, R. B., & Li, Y. (2010). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Expert Opinion on Drug Metabolism & Toxicology, 6(7), 857–872. [Link]

  • Kobayashi, K., & Smith, J. A. (1987). Apparent Dipeptidyl Peptidase Activities of Acylamino Acid-Releasing Enzymes. The Journal of Biochemistry, 102(2), 269–276. [Link]

  • Fuller, M. F., & Tomé, D. (2005). In vivo Determination of Amino Acid Bioavailability in Humans and Model Animals. The Journal of Nutrition, 135(6 Suppl), 1582S-90S.
  • Elango, R., Ball, R. O., & Pencharz, P. B. (2009). Available Versus Digestible Amino Acids - New Stable Isotope Methods. The Open Agriculture Journal, 3, 76–82. [Link]

  • Tsunasawa, S., Narita, K., & Ogata, K. (1975). Purification and properties of acylamino acid-releasing enzyme from rat liver. The Journal of Biochemistry, 77(1), 89–102. [Link]

  • Pharmacy 180. (n.d.).
  • Creative Proteomics. (n.d.). Amino Acid Analysis Methods.
  • ResearchGate. (n.d.). Metabolism of individual acetylated amino acids by human liver microsomes.
  • ResearchGate. (2000). In vivo (rat) and in vitro (Caco-2 cells) absorption of amino acids from legume as compared to animal proteins.
  • ResearchGate. (n.d.).
  • Kaneda, T., et al. (1987). In vitro and in vivo N-acetylation of carcinogenic glutamic acid pyrolysis products in humans. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 178(1), 11-19. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Threonine.
  • Abdulsattar, S. A. (2022). Lecture 2: Protein and Amino Acid Metabolism.
  • Görg, I., & Gigolashvili, T. (2024). Acylamino acid-releasing enzyme, a bifunctional protease with a potential role in aging. Journal of Experimental Botany. [Link]

  • National Center for Biotechnology Information. (n.d.). N-acetyl-L-threonine. PubChem. [Link]

  • Chem-Impex. (n.d.). Acetyl-L-threonine.
  • BenchChem. (2025). N-Acetylthreonine in Cellular Metabolism: A Technical Guide.
  • European Bioinformatics Institute. (n.d.). N-acetyl-L-threonine (CHEBI:45826). ChEBI. [Link]

  • Schafer, E. D., et al. (2010). Safety assessment of N-acetyl-L-threonine. Food and Chemical Toxicology, 48(8-9), 2323–2329. [Link]

  • ResearchGate. (2024). Acylamino acid-releasing enzyme (AARE), a bifunctional protease with a potential role in aging.
  • Cynober, L., et al. (1992). Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion exchange chromatography. Journal of Automatic Chemistry, 14(4), 145-149. [Link]

  • Blachier, F., et al. (2020). Amino Acids in Intestinal Physiology and Health. Amino Acids in Nutrition and Health, 139-163. [Link]

  • BenchChem. (2025).
  • ResearchGate. (1992).
  • Ganes, D. A., Hindmarsh, K. W., & Midha, K. K. (1987). Identification in in vivo acetylation pathway for N-dealkylated metabolites of doxylamine in humans. Xenobiotica, 17(8), 993–999. [Link]

  • Glembotski, C. C., & Kizer, J. S. (1983). Observations on N alpha-deacetylation of model amino acids and peptides: distribution and purification of a specific N-acyl amino acid releasing enzyme in rat brain. Journal of Neurochemistry, 41(1), 201–208. [Link]

  • Wikipedia. (2024). Protein acetylation. [Link]

  • Silk, D. B., Webb, J. P., Lane, A. E., Clark, M. L., & Dawson, A. M. (1976). Intestinal absorption of essential amino acids in man. The Journal of Physiology, 258(2), 447–459. [Link]

  • Nilsson, R. (2015).
  • Zhao, Y., et al. (2024). Gut microbial metabolites of amino acids in liver diseases. Journal of Hepatology, 80(1), 163-181. [Link]

  • Kiela, P. R., & Ghishan, F. K. (2016). Physiology of Intestinal Absorption and Secretion. Best Practice & Research Clinical Gastroenterology, 30(2), 145–159. [Link]

  • Blachier, F., et al. (2025). Evaluation of safe utilization of l-threonine for supplementation in healthy adults: a randomized double blind controlled trial. Amino Acids, 57(1), 1-13. [Link]

  • Nichols, B. L., et al. (2003). Luminal threonine concentration acutely affects intestinal mucosal protein and mucin synthesis in piglets. The Journal of Nutrition, 133(4), 1199–1202. [Link]

  • JoVE. (2025).
  • Apostolopoulou, A. A., et al. (2019). Sleep-promoting effects of threonine link amino acid metabolism in Drosophila neuron to GABAergic control of sleep drive. eLife, 8, e46684. [Link]

Sources

A Comparative Performance Analysis of Threonine Esters: Methyl vs. Tert-Butyl vs. Benzyl Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis and the broader landscape of organic chemistry, the judicious selection of protecting groups is a critical determinant of synthetic success. For the amino acid threonine, which possesses a reactive carboxylic acid and a hydroxyl group on its side chain, effective protection of the carboxyl terminus is paramount to prevent unwanted side reactions and ensure high yields of the desired product. This guide provides an in-depth, objective comparison of three commonly employed carboxyl-protecting groups for threonine: the methyl ester, the tert-butyl ester, and the benzyl ester. This analysis is grounded in experimental data and established chemical principles to empower researchers in making informed strategic decisions for their synthetic endeavors.

The Strategic Importance of Carboxyl Protection for Threonine

Threonine's bifunctional nature necessitates a strategic approach to its chemical manipulation. The carboxyl group, if left unprotected, can interfere with reactions targeting the amino or hydroxyl functionalities. Esterification of the carboxylic acid effectively masks its nucleophilicity and acidity, thereby directing reactivity to other sites in the molecule. The choice of ester, however, is not trivial. An ideal protecting group should be easy to install in high yield, stable under a variety of reaction conditions, and readily cleavable under specific, mild conditions that do not compromise the integrity of the rest of the molecule, including the sensitive stereocenter of the amino acid.

Performance at a Glance: A Comparative Summary

The selection of a threonine ester protecting group is fundamentally linked to the overall synthetic strategy, particularly in peptide synthesis where orthogonality of protecting groups is crucial.[1] The table below summarizes the key performance characteristics of methyl, tert-butyl, and benzyl esters of threonine.

ParameterMethyl (Me) EsterTert-Butyl (tBu) EsterBenzyl (Bn) Ester
Typical Yield (Protection) Quantitative[2]80-90%[1]85-95%[1]
Stability to Acids Labile under strong acidic conditionsLabile under moderate to strong acids[1][3]Stable to many acids, cleaved by strong acids[1]
Stability to Bases Labile (saponification)[4]Stable[3]Stable[1]
Stability to Hydrogenolysis StableStableLabile[5]
Primary Deprotection Method Saponification (e.g., NaOH, LiOH)[4]Acidolysis (e.g., TFA)[6]Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[5]
Orthogonality Limited due to lability to both acid & baseHigh (orthogonal to Fmoc, Cbz)[1]High (orthogonal to Boc, Fmoc)[1]
Key Advantages Simple to prepare.Facile cleavage under mild acidic conditions.[1]High stability; clean deprotection via hydrogenolysis.[1]
Key Disadvantages Lability can be a limitation; harsh basic deprotection.Potential for t-butylation of sensitive residues.[1]Catalyst poisoning; potential for benzyl ether formation.[1]

In-Depth Analysis of Threonine Esters

Threonine Methyl Ester

The methyl ester is one of the simplest and most straightforward protecting groups for a carboxylic acid. Its small size minimizes steric hindrance in subsequent reactions.

Synthesis: Threonine methyl ester is typically synthesized by reacting threonine with methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl).[2] This Fischer-Speier esterification method is efficient and often proceeds in near-quantitative yield.[2][7]

Stability: The methyl ester offers moderate stability. It is susceptible to hydrolysis under both acidic and, more notably, basic conditions. This lability can be a double-edged sword: while it allows for deprotection, it also limits the reaction conditions that can be employed in its presence.

Deprotection (Saponification): The primary method for cleaving a methyl ester is through saponification, which involves hydrolysis with a base, such as sodium hydroxide or lithium hydroxide, in an aqueous or mixed aqueous-organic solvent system.[4][8] The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt.[9] A subsequent acidic workup is required to protonate the carboxylate and yield the free carboxylic acid. This process is generally robust but the basic conditions can be harsh and may not be suitable for base-sensitive substrates.[3]

Threonine Tert-Butyl (tBu) Ester

The tert-butyl ester is a cornerstone of modern peptide synthesis, particularly in Fmoc-based solid-phase peptide synthesis (SPPS).[1] Its popularity stems from its unique deprotection profile.

Synthesis: The synthesis of threonine tert-butyl ester can be achieved by reacting threonine with isobutylene in the presence of a strong acid catalyst like sulfuric acid.[10][11] This method can lead to the simultaneous protection of both the carboxyl and the side-chain hydroxyl group.[10]

Stability: The bulky tert-butyl group provides significant steric hindrance, making the ester highly stable to a wide range of nucleophilic and basic conditions.[3] This stability is a key advantage, allowing for a broad spectrum of chemical transformations to be performed on other parts of the molecule without affecting the carboxyl protection.

Deprotection (Acidolysis): The tert-butyl ester is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[1][6] The mechanism involves the protonation of the ester oxygen, followed by the formation of a stable tertiary carbocation (the tert-butyl cation) and the free carboxylic acid.[3][12] The reactive tert-butyl cation is typically scavenged by reagents like triisopropylsilane (TIS) to prevent side reactions, such as the alkylation of sensitive residues.[1][6] The mild acidic conditions required for deprotection make the tert-butyl ester highly compatible with the base-labile Fmoc protecting group used for the N-terminus in SPPS.[13] Non-acidic deprotection methods, such as thermal deprotection at high temperatures, have also been developed.[6][14]

Threonine Benzyl (Bzl) Ester

The benzyl ester is another widely used protecting group, valued for its high stability and the unique deprotection method it offers. It is a common choice in Boc-based SPPS strategies.[1]

Synthesis: Threonine benzyl ester can be prepared through Fischer-Speier esterification by reacting threonine with benzyl alcohol in the presence of an acid catalyst like p-toluenesulfonic acid.[15]

Stability: Benzyl esters are stable to a broad range of non-reductive conditions, including both basic and mildly acidic environments.[1] This robustness makes them suitable for multi-step syntheses.

Deprotection (Hydrogenolysis): The hallmark of the benzyl ester is its cleavage by catalytic hydrogenolysis.[5] This reaction is typically carried out using a palladium catalyst (e.g., 10% Pd/C) under an atmosphere of hydrogen gas.[1] The process is exceptionally clean, yielding the free carboxylic acid and toluene as the only byproduct, which is easily removed. This method is orthogonal to most other protecting groups, including acid-labile (e.g., Boc, tBu) and base-labile (e.g., Fmoc) groups.[1] Alternatively, strong acids like HBr in acetic acid can also cleave benzyl esters, though this method is less mild.[5]

Experimental Protocols

Protocol 1: Synthesis of L-Threonine Methyl Ester Hydrochloride

This protocol outlines the synthesis of L-threonine methyl ester hydrochloride using thionyl chloride in methanol.

Materials:

  • L-Threonine

  • Anhydrous Methanol

  • Thionyl Chloride (SOCl₂)

Procedure:

  • Cool 150 mL of anhydrous methanol to -10°C in a round-bottom flask equipped with a magnetic stir bar.[2]

  • Slowly add 39.0 mL of thionyl chloride dropwise to the stirred methanol while maintaining the temperature at -10°C.[2][7]

  • Add 17.85 g of L-threonine to the cooled solution.[2][7]

  • Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 16 hours.[2][7]

  • Remove the solvent and excess thionyl chloride by evaporation in vacuo. The crude L-threonine methyl ester hydrochloride is obtained in essentially quantitative yield and can often be used without further purification.[2][7]

Protocol 2: Deprotection of a Tert-Butyl Ester using TFA

This protocol describes a standard procedure for the acid-catalyzed deprotection of a tert-butyl protected threonine derivative.

Materials:

  • N-Fmoc-L-threonine tert-butyl ester

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (scavenger)[1]

  • Cold diethyl ether

Procedure:

  • Dissolve the N-Fmoc-L-threonine tert-butyl ester in DCM.[1]

  • Add TIS (5-10% v/v) to the solution to act as a scavenger for the liberated tert-butyl cations.[1]

  • Add a solution of TFA in DCM (typically 20-50% v/v) to the mixture.[1]

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, remove the DCM and excess TFA under reduced pressure.[1]

  • Precipitate the crude product by adding cold diethyl ether and collect the solid by filtration to yield N-Fmoc-L-threonine.[1]

Protocol 3: Deprotection of a Benzyl Ester by Catalytic Hydrogenolysis

This protocol details the deprotection of a benzyl ester using catalytic transfer hydrogenation with ammonium formate.

Materials:

  • N-Boc-L-threonine benzyl ester

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Ammonium formate

Procedure:

  • Dissolve N-Boc-L-threonine benzyl ester in methanol in a round-bottom flask with a magnetic stir bar.[5]

  • Carefully add 10% Pd/C (10-20% by weight of the substrate) to the stirred solution.[5]

  • Add ammonium formate (5.0 equivalents) in one portion.[5]

  • Heat the reaction mixture to reflux.[5]

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter it through a pad of Celite® to remove the Pd/C catalyst.

  • Evaporate the solvent in vacuo to yield the crude N-Boc-L-threonine.

Visualization of Chemical Structures and Workflows

Threonine_Esters cluster_Me Threonine Methyl Ester cluster_tBu Threonine Tert-Butyl Ester cluster_Bzl Threonine Benzyl Ester node_Me node_Me node_tBu node_tBu node_Bzl node_Bzl

Caption: Chemical structures of Methyl, Tert-Butyl, and Benzyl esters of Threonine.

Deprotection_Workflow cluster_tBu Tert-Butyl Ester Deprotection (Acidolysis) cluster_Bzl Benzyl Ester Deprotection (Hydrogenolysis) cluster_Me Methyl Ester Deprotection (Saponification) tBu_start N-Fmoc-Thr(tBu)-OH tBu_reagents TFA, DCM, TIS tBu_start->tBu_reagents 1. Dissolve tBu_product N-Fmoc-Thr-OH + Isobutylene tBu_reagents->tBu_product 2. React & Scavenge Bzl_start N-Boc-Thr(Bzl)-OH Bzl_reagents H₂, Pd/C, MeOH Bzl_start->Bzl_reagents 1. Dissolve Bzl_product N-Boc-Thr-OH + Toluene Bzl_reagents->Bzl_product 2. Hydrogenate Me_start N-Protected-Thr-OMe Me_reagents 1. NaOH, H₂O/MeOH 2. H⁺ workup Me_start->Me_reagents 1. Hydrolyze Me_product N-Protected-Thr-OH Me_reagents->Me_product 2. Acidify

Caption: Comparative workflows for the deprotection of Threonine esters.

Conclusion

The choice between methyl, tert-butyl, and benzyl esters for the protection of threonine's carboxyl group is a strategic decision that profoundly impacts the design and outcome of a synthetic route.

  • Threonine Methyl Ester is a simple, easily prepared protecting group, but its lability to both acidic and basic conditions limits its application in complex syntheses. Its deprotection via saponification requires harsh basic conditions.

  • Threonine Tert-Butyl Ester is the protecting group of choice for Fmoc-based peptide synthesis due to its high stability towards bases and its clean, mild cleavage under acidic conditions (acidolysis).[1]

  • Threonine Benzyl Ester offers excellent stability and is particularly well-suited for Boc-based strategies. Its deprotection via catalytic hydrogenolysis is exceptionally clean and orthogonal to many other protecting groups, providing a distinct advantage in intricate synthetic pathways.[1]

Ultimately, the optimal choice depends on the specific requirements of the synthesis, including the nature of other functional groups present in the molecule and the compatibility with other protecting groups employed in the overall synthetic strategy. A thorough understanding of the performance characteristics of each ester is essential for the rational design of efficient and successful synthetic protocols in research and drug development.

References

  • PrepChem.com. (n.d.). Synthesis of threonine methyl ester HCl. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method for O-tert-Butyl-L-threonine tert-butyl ester acetate salt.
  • Indian Academy of Sciences. (n.d.). Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Acids. Retrieved from [Link]

  • Wiley Online Library. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Retrieved from [Link]

  • Peptide Synthesis. (n.d.). The Role of Threonine Derivatives in Modern Peptide Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of D-threonine.
  • Google Patents. (n.d.). Method for preparing O-tert-butyl-L-threonine tert-butyl ester.
  • Journal of the Chemical Society, Perkin Transactions 1. (1995). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of Fmoc-O-tert-butyl-L-threoninol.
  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical Synthesis of AJ-024. Reagents: (a) L-threonine methyl ester.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Retrieved from [Link]

  • MySkinRecipes. (n.d.). O-tert-Butyl-L-threonine tert-butyl ester acetate salt. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Retrieved from [Link]

  • PubMed. (n.d.). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Retrieved from [Link]

  • ACS Publications. (2023, January 31). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. Retrieved from [Link]

  • OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

  • PubMed. (2017, December 1). Reagent-free Continuous Thermal Tert-Butyl Ester Deprotection. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Rapid Saponification of Fatty Acid Methyl Esters with Aqueous Alkali Hydroxide Solutions Using a Long Narrow Tubular Reactor. Retrieved from [Link]

  • YouTube. (2022, October 11). 374 BCH3023 Saponification of Esters. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). A CONVENIENT SYNTHESIS OF t-BUTYL ESTERS OF AMINO ACIDS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them.... Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from [Link]

  • The University of Queensland. (n.d.). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Benzyl Esters of α-Amino Acids. Retrieved from [Link]

  • RSC Publishing. (n.d.). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. Retrieved from [Link]

Sources

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